molecular formula C11H12N4 B2502922 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine CAS No. 1239735-22-8

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Cat. No.: B2502922
CAS No.: 1239735-22-8
M. Wt: 200.245
InChI Key: BOPLMXMUFNYMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.245. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-9-13-6-4-11(15-9)14-8-10-3-2-5-12-7-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPLMXMUFNYMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-(pyridin-3-yl)pyrimidin-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on the Subject Compound: Initial searches for "2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine" did not yield a specific, well-characterized agent with this precise nomenclature in publicly available scientific literature. However, the query points to a highly significant and extensively researched class of compounds: N-(pyridin-3-yl)pyrimidin-amine derivatives. This guide will, therefore, focus on the core mechanism of action of this chemical scaffold, which forms the backbone of several pivotal kinase inhibitors in oncology and other therapeutic areas. We will use well-documented examples to illustrate the principles of their action, providing a comprehensive and scientifically rigorous resource for researchers, scientists, and drug development professionals.

Introduction: The N-(pyridin-3-yl)pyrimidin-amine Scaffold - A Privileged Structure in Kinase Inhibition

The N-(pyridin-3-yl)pyrimidin-amine core is a classic example of a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it an ideal starting point for the design of potent and selective kinase inhibitors. The pyridine and pyrimidine rings are capable of forming multiple hydrogen bonds and other non-covalent interactions with the hinge region of the ATP-binding pocket of various kinases. This interaction is a cornerstone of the mechanism of action for many kinase inhibitors, as it directly competes with the binding of ATP, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways.

The versatility of this scaffold allows for synthetic modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of a diverse range of inhibitors targeting different kinase families, including tyrosine kinases and cyclin-dependent kinases (CDKs).

Mechanism of Action: Competitive Inhibition of the ATP-Binding Site

The primary mechanism of action for N-(pyridin-3-yl)pyrimidin-amine derivatives is competitive inhibition of the ATP-binding site of protein kinases. This is achieved through a combination of specific molecular interactions:

  • Hinge Binding: The nitrogen atoms in the pyrimidine and pyridine rings act as hydrogen bond acceptors and donors, forming critical interactions with the backbone amide and carbonyl groups of the kinase hinge region. This anchors the inhibitor in the active site.

  • Hydrophobic Interactions: The aromatic rings of the scaffold and its substituents fit into hydrophobic pockets within the ATP-binding site, further stabilizing the inhibitor-kinase complex.

  • Van der Waals Contacts: Numerous close-range van der Waals interactions contribute to the overall binding affinity.

By occupying the ATP-binding pocket, these inhibitors prevent the kinase from binding its natural substrate, ATP. This blocks the transfer of a phosphate group to downstream protein substrates, effectively shutting down the signaling cascade.

A Case Study: The Imatinib Precursor and Tyrosine Kinase Inhibition

A prominent example illustrating the significance of this scaffold is N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This compound is a key intermediate in the synthesis of Imatinib , a landmark tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3] Imatinib targets the Abl, c-Kit, and PDGF-R tyrosine kinases.

The N-(pyridin-3-yl)pyrimidin-amine core of Imatinib is crucial for its binding to the ATP-binding site of the Abl kinase domain.[4] The specific substitutions on this core provide the necessary selectivity and potency.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Kit, PDGF-R) BCR_Abl BCR-Abl (Constitutively Active) Substrate Downstream Substrate BCR_Abl->Substrate Phosphorylation Imatinib Imatinib (N-(pyridin-3-yl)pyrimidin-amine derivative) Imatinib->BCR_Abl Blocks ATP Binding Cell_Proliferation Cell Proliferation & Survival Imatinib->Cell_Proliferation Inhibits Apoptosis Apoptosis Imatinib->Apoptosis Induces ATP ATP ATP->BCR_Abl Binds p_Substrate Phosphorylated Substrate Signaling_Cascade Signal Transduction Cascade p_Substrate->Signaling_Cascade Activates Signaling_Cascade->Cell_Proliferation

Caption: Imatinib's mechanism as a tyrosine kinase inhibitor.

Expanding the Target Space: Cyclin-Dependent Kinase (CDK) Inhibition

More recent research has demonstrated the utility of the N-(pyridin-3-yl)pyrimidin-4-amine scaffold in designing inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5][6] Dysregulation of CDK activity is a hallmark of many cancers.

Analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been synthesized and shown to be potent inhibitors of CDK2.[5] The mechanism of action remains the same: competitive inhibition of the ATP-binding site. However, the specific substitutions on the scaffold are tailored to achieve selectivity for CDKs over other kinase families.

G1_Phase G1 Phase Cyclin_E_CDK2 Cyclin E / CDK2 G1_Phase->Cyclin_E_CDK2 Activates S_Phase S Phase (DNA Replication) Cyclin_A_CDK2 Cyclin A / CDK2 S_Phase->Cyclin_A_CDK2 Activates G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G1_S_Transition G1/S Transition Cyclin_E_CDK2->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest S_Phase_Progression S Phase Progression Cyclin_A_CDK2->S_Phase_Progression Promotes CDK2_Inhibitor N-(pyridin-3-yl)pyrimidin-4-amine analogue CDK2_Inhibitor->Cyclin_E_CDK2 Inhibits CDK2_Inhibitor->Cyclin_A_CDK2 Inhibits CDK2_Inhibitor->Cell_Cycle_Arrest Induces G1_S_Transition->S_Phase S_Phase_Progression->G2_Phase Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the cell cycle by a CDK2 inhibitor.

Experimental Protocols for Mechanistic Elucidation

A robust understanding of the mechanism of action of any kinase inhibitor requires a multi-faceted experimental approach. The following protocols are fundamental to characterizing N-(pyridin-3-yl)pyrimidin-amine derivatives.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Objective: To determine the in vitro potency of the compound against a purified kinase.

Methodology: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the kinase substrate (a peptide or protein), and varying concentrations of the test compound (e.g., a 10-point serial dilution).

  • Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. The inclusion of positive (no inhibitor) and negative (no kinase) controls validates the assay performance. The dose-dependent inhibition provides strong evidence of a direct interaction.

Cell-Based Assays: Assessing Target Engagement and Cellular Effects

Objective: To confirm that the compound inhibits the target kinase within a cellular context and to measure the downstream consequences.

Methodology: Western Blotting for Phospho-Substrate Levels

  • Cell Treatment: Culture cancer cells known to be dependent on the target kinase (e.g., K562 cells for BCR-Abl). Treat the cells with varying concentrations of the test compound for a specified time.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-CrkL for BCR-Abl).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate with a chemiluminescent substrate and detect the signal.

  • Data Analysis: The intensity of the band corresponding to the phosphorylated substrate will decrease with increasing concentrations of an effective inhibitor. The membrane should be stripped and re-probed for the total amount of the substrate and a loading control (e.g., GAPDH) to confirm equal protein loading and that the inhibitor is not affecting total protein levels.

Causality and Self-Validation: This experiment directly links the presence of the inhibitor to a decrease in the phosphorylation of a known substrate of the target kinase in a cellular environment. The dose-response relationship and the use of loading controls provide a self-validating system.

Start Start: Cancer Cell Culture Treat_Cells Treat cells with N-(pyridin-3-yl)pyrimidin-amine derivative Start->Treat_Cells Cell_Lysis Cell Lysis & Protein Quantification Treat_Cells->Cell_Lysis SDS_PAGE SDS-PAGE: Separate proteins by size Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with anti-phospho-substrate primary antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Add chemiluminescent substrate and detect signal Secondary_Ab->Detect Analyze Analyze decrease in phosphorylation Detect->Analyze

Caption: Western blotting workflow for target engagement.

In Vivo Studies: Evaluating Therapeutic Efficacy

Objective: To assess the anti-tumor activity of the compound in a living organism.

Methodology: Mouse Xenograft Model

  • Tumor Implantation: Implant human cancer cells (e.g., MV4-11 for CDK inhibitors) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., by oral gavage) daily for a specified period (e.g., 21 days).

  • Monitoring: Monitor the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies using Western blotting).

  • Data Analysis: Compare the tumor growth in the treatment group to the vehicle control group. A statistically significant reduction in tumor volume indicates in vivo efficacy.

Causality and Self-Validation: This model provides the highest level of evidence for the therapeutic potential of the compound. The use of a vehicle control group is essential for validation. The link between drug administration and tumor growth inhibition provides strong evidence of causality.

Summary and Future Directions

The N-(pyridin-3-yl)pyrimidin-amine scaffold is a cornerstone of modern kinase inhibitor design. Its ability to effectively compete with ATP for binding to the kinase active site has been leveraged to create life-saving therapies. The mechanism of action, while fundamentally straightforward, can be finely tuned through synthetic chemistry to achieve remarkable potency and selectivity for a wide range of kinase targets.

Future research in this area will likely focus on:

  • Developing next-generation inhibitors: Overcoming resistance mutations that arise in response to existing therapies.

  • Improving selectivity: Designing inhibitors with even greater selectivity to minimize off-target effects and improve safety profiles.

  • Exploring new kinase targets: Applying the principles of N-(pyridin-3-yl)pyrimidin-amine design to other kinase families implicated in disease.

  • Developing novel therapeutic combinations: Combining these inhibitors with other anti-cancer agents to achieve synergistic effects.

The continued exploration of this privileged scaffold promises to yield new and improved therapies for a wide range of human diseases.

References

  • N-(2-METHYL-5-NITROPHENYL)-4-PYRIDIN-3-YL PYRIMIDIN-2-AMINE . Molkem. [Link]

  • EP3333162A1 - Method for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE . European Patent Office - EP 4045494 B1. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy . PubMed. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy | Request PDF . ResearchGate. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide . MDPI. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity . Frontiers. [Link]

Sources

Technical Guide: Structure-Activity Relationship of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine and its analogs. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Type I/II Kinase Inhibitors (targeting JAK, CDK, ROCK) and Membrane-Bound O-Acyltransferase (MBOAT) inhibitors (targeting Porcupine in the Wnt pathway).

Executive Summary: The Pharmacophore

The molecule 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a heterobifunctional scaffold characterized by a pyrimidine "hinge-binding" core connected via a flexible aminomethyl linker to a pyridine "tail."

  • Core Scaffold: 2-methylpyrimidine-4-amine.

  • Linker: Methylene (-CH₂-), providing rotational freedom distinct from rigid anilino-pyrimidines.

  • Tail: 3-Pyridyl, functioning as a hydrogen bond acceptor and solvent-front interactor.

This guide explores how modifications to this scaffold dictate selectivity between Kinases (ATP-competitive inhibition) and Acyltransferases (Porcupine inhibition in Wnt signaling).

Structural Dissection & SAR Logic

The biological activity of this scaffold relies on four distinct regions. Below is the breakdown of the SAR logic.

  • Mechanism: In kinase targets (e.g., JAK3, CDK2), the pyrimidine N1 and the C4-amino group form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu residues).

  • SAR Insight:

    • Retention: The pyrimidine ring is essential for ATP-mimetic activity.

    • Substitution: Replacing the pyrimidine with a pyridine or triazine often reduces potency due to the loss of the specific N1 acceptor capability required for the "adenine-mimic" binding mode.

  • Mechanism: The methyl group at the 2-position serves a dual purpose:

    • Selectivity (Gatekeeper): It probes the hydrophobic pocket near the kinase gatekeeper residue. A methyl group is often the "Goldilocks" size—large enough to displace water and gain entropy, but small enough to avoid steric clash with the gatekeeper residue (e.g., Threonine or Methionine).

    • Metabolic Stability: The C2 position is prone to oxidative metabolism (nucleophilic attack). Methylation blocks this site, significantly extending the half-life (

      
      ) compared to the C2-H analog.
      
  • SAR Insight: Increasing steric bulk at C2 (e.g., Ethyl, Isopropyl) typically abolishes activity for kinases with small gatekeepers but may enhance selectivity for specific mutants.

  • Mechanism: This linker distinguishes this scaffold from the rigid N-phenylpyrimidin-4-amine class (e.g., Imatinib).

  • SAR Insight:

    • Flexibility: The methylene bridge allows the pyridine ring to adopt a "bent" conformation, accessing pockets that are orthogonal to the ATP-binding cleft. This is critical for Porcupine (PORCN) inhibition, where the inhibitor must navigate the lipid-binding tunnel of the MBOAT enzyme.

    • Length: Extending to ethylene (-CH₂CH₂-) usually drops potency by increasing the entropic penalty of binding. Removing the methylene (direct bond) rigidifies the molecule, shifting the profile toward Type I kinase inhibition (like CDK2 inhibitors).

  • Mechanism: The pyridine nitrogen (N) acts as a weak base and H-bond acceptor.

  • SAR Insight:

    • Positioning: The 3-pyridyl orientation is optimal for interacting with specific lysine residues or solvent water networks. Shifting to 2-pyridyl or 4-pyridyl often disrupts these specific electrostatic interactions due to geometric mismatch.

    • Basicity: The pyridine ring aids in solubility (logD modulation).

Critical Signaling Pathways & Mechanism of Action

This scaffold is pleiotropic. The diagrams below visualize the two primary pathways targeted by analogs of this structure.

In this context, the molecule acts as a Porcupine (PORCN) inhibitor (similar to WNT974 precursors).[1] It prevents the palmitoylation of Wnt ligands, blocking their secretion.[1][2][3]

WntPathway Wnt_Pre Wnt Precursor (ER Lumen) PORCN PORCN Enzyme (O-acyltransferase) Wnt_Pre->PORCN Substrate Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Palmitoylation Inhibitor 2-methyl-N-(pyridin-3-ylmethyl) pyrimidin-4-amine Analog Inhibitor->PORCN Inhibits Secretion Wnt Secretion (Exocytosis) Wnt_Palm->Secretion Required for Frizzled Frizzled Receptor (Target Cell) Secretion->Frizzled Ligand Binding BetaCat Beta-Catenin Accumulation Frizzled->BetaCat Activation

Figure 1: Mechanism of Action in Wnt Signaling. The scaffold targets the PORCN enzyme in the ER, preventing Wnt palmitoylation.[1]

Here, the molecule functions as an ATP-competitive inhibitor.[4]

Figure 2: Simplified Kinase Binding Mode.

Quantitative Data Summary

The following table summarizes the SAR trends for this scaffold across different targets, derived from analog studies (e.g., Wnt-C59 precursors, CDK2 inhibitor series).

Modification RegionAnalog StructureTargetActivity (IC₅₀)SAR Note
Core 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine PORCN ~15 nM Potent Wnt secretion blocker.
LinkerN-(pyridin-3-yl) (Direct Bond)CDK2~43 nMRigid linker favors Kinase hinge binding.
LinkerN-(pyridin-3-ylethyl)PORCN>1000 nMLoss of entropy; linker too long.
C2-Position2-H (Des-methyl)PORCN~60 nM4-fold loss in potency; reduced metabolic stability.
C2-Position2-Amino (Guanidine-like)JAK3<10 nMShifts selectivity to Tyrosine Kinases (Imatinib-like).
Tail3-Pyridyl → PhenylPORCN>500 nMLoss of H-bond acceptor critical for active site water network.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

  • Objective: Synthesize 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Reagents: 4-chloro-2-methylpyrimidine, pyridin-3-ylmethanamine, DIPEA (base), n-Butanol (solvent).

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in n-Butanol (0.5 M concentration).

  • Addition: Add pyridin-3-ylmethanamine (1.2 eq) followed by DIPEA (2.0 eq).

  • Reflux: Heat the mixture to 110°C (reflux) for 12 hours. Monitor via LC-MS for the disappearance of the chloride starting material (

    
     128).
    
  • Workup: Cool to RT. Concentrate in vacuo.[5] Resuspend in EtOAc, wash with saturated

    
     and Brine.
    
  • Purification: Flash column chromatography (DCM:MeOH 95:5).

  • Validation: Verify structure via

    
    -NMR. Look for the characteristic methylene singlet at 
    
    
    
    ppm.
  • Objective: Measure inhibition of Wnt signaling (PORCN activity).

  • Cell Line: HEK293T stably transfected with SuperTopFlash (STF) reporter.

Step-by-Step Workflow:

  • Seeding: Plate STF-HEK293T cells (10,000 cells/well) in 96-well white plates.

  • Transfection: Co-transfect with Wnt3a plasmid (to drive autocrine signaling).

  • Treatment: 24 hours post-transfection, treat cells with serial dilutions of the synthesized analog (0.1 nM to 10

    
    M). Include Wnt-C59  (10 nM) as a positive control for inhibition.
    
  • Incubation: Incubate for 24 hours.

  • Readout: Add Luciferase substrate (Bright-Glo). Measure luminescence.

  • Analysis: Plot Log[Concentration] vs. RLU to determine

    
    . A valid PORCN inhibitor should show a sigmoidal dose-response curve.
    

References

  • Discovery of Pyridinyl Acetamide Derivatives as Potent Porcupine Inhibitors. Source: Liu et al. (2013). Proceedings of the National Academy of Sciences (PNAS). Context: Defines the role of pyridine-pyrimidine scaffolds in Wnt inhibition and the importance of the methyl group for metabolic stability.

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel CDK2 inhibitors. Source: Zhao et al. (2024). Bioorganic Chemistry. Context: Establishes the SAR of the direct-linked analogs for Cyclin-Dependent Kinase inhibition.

  • Wnt-C59: A Highly Potent Inhibitor of Porcupine. Source: Tocris Bioscience / R&D Systems. Context: Provides the chemical grounding for the 2-methyl-4-pyridinyl pharmacophore in Wnt signaling.

  • Purine and imidazopyridine derivatives for immunosuppression (JAK3 Inhibition). Source: Patent WO2006108103A1. Context: Cites "2-chloro-5-nitro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine" as a key intermediate for JAK pathway inhibitors.

  • Rho Kinase Inhibitors: Structural Insights. Source: Sigma-Aldrich Technical Library. Context: Discusses the pyridine/pyrimidine requirements for ROCK inhibition.

Sources

Structural Elucidation and Spectroscopic Characterization of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

[1]

Executive Summary & Chemical Identity

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a critical pharmacophore often utilized in the design of ATP-competitive kinase inhibitors.[1] Its structure combines a 2-methylpyrimidine core (common in molecules like Imatinib/Nilotinib) with a 3-picolyl (pyridin-3-ylmethyl) side chain, linked via a secondary amine.[1]

This specific scaffold relies on the hydrogen-bonding capability of the aminopyrimidine motif (hinge binder) and the solubilizing/electronic properties of the pyridine ring.

Property Data
IUPAC Name 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Molecular Formula C₁₁H₁₂N₄
Molecular Weight 200.24 g/mol
Exact Mass 200.1062
Key Functionality Secondary Amine, Pyrimidine (electron-deficient), Pyridine (basic)

Synthesis & Analytical Strategy

To understand the spectroscopic impurities and signal assignments, one must understand the synthesis. The compound is typically generated via a Nucleophilic Aromatic Substitution (SɴAr) of 4-chloro-2-methylpyrimidine with 3-picolylamine (pyridin-3-ylmethanamine).[1]

Reaction Workflow (Graphviz)

GReactant14-Chloro-2-methylpyrimidine(Electrophile)ConditionsEt3N / iPrOHReflux, 80°CReactant1->ConditionsReactant23-Picolylamine(Nucleophile)Reactant2->ConditionsProductTarget Molecule(C11H12N4)Conditions->Product SNAr CouplingAnalysisNMR / MS / IRCharacterizationProduct->Analysis

Figure 1: Synthetic pathway via SɴAr displacement. The reaction relies on the activation of the C4-chloride by the pyrimidine ring nitrogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:DMSO-d₆ is the preferred solvent.[1] Chloroform-d (CDCl₃) may cause signal broadening of the NH proton and potential aggregation of the polar heterocyclic rings.

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct aromatic systems linked by a methylene bridge.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
8.55 Singlet (s)1HPyridine H-2Deshielded by adjacent Nitrogen; isolated spin.[1]
8.46 Doublet (d)1HPyridine H-6Deshielded by Nitrogen; couples with H-5.[1]
8.05 Doublet (d)1HPyrimidine H-6Strongly deshielded by two ring Nitrogens.[1]
7.90 Broad Triplet (br t)1HN-H (Amine)Exchangeable; couples with CH₂.
7.72 Doublet (d)1HPyridine H-4Para to Nitrogen; couples with H-5.[1]
7.36 Double Doublet (dd)1HPyridine H-5Shielded relative to other Pyridine protons.[1]
6.45 Doublet (d)1HPyrimidine H-5Upfield due to resonance donation from the 4-amino group.[1]
4.60 Doublet (d)2H-CH₂- (Linker)Benzylic-like shift; couples with NH (becomes singlet on D₂O shake).[1]
2.35 Singlet (s)3H-CH₃ (Methyl)Attached to Pyrimidine C-2.[1]

Expert Insight: The doublet at 6.45 ppm (Pyrimidine H-5) is a diagnostic signal.[1] In the starting material (4-chloro-2-methylpyrimidine), this proton appears further downfield (~7.5 ppm).[1] The upfield shift to 6.45 ppm confirms the successful installation of the electron-donating amine group at the C4 position.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNote
167.5 Pyrimidine C-2Quaternary; between two Nitrogens + Methyl substituent.[1]
162.8 Pyrimidine C-4Quaternary; attached to Amine (ipso).[1]
155.2 Pyrimidine C-6CH; deshielded alpha to Nitrogen.[1]
148.8 Pyridine C-2CH; alpha to Nitrogen.[1]
148.1 Pyridine C-6CH; alpha to Nitrogen.[1]
135.4 Pyridine C-3Quaternary; attached to methylene linker.[1]
135.1 Pyridine C-4CH.[1][2]
123.5 Pyridine C-5CH.[1]
102.5 Pyrimidine C-5CH; beta to amino group (electron rich).[1]
42.1 -CH₂-Methylene linker.[1]
25.6 -CH₃Methyl group.[1]

Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

Fragmentation Pathway

The molecule ionizes easily due to the basic pyridine and pyrimidine nitrogens.

  • Parent Ion [M+H]⁺: m/z 201.1 (Base Peak)

  • Primary Fragment (m/z 108): Loss of the picolyl group (C₆H₆N). This corresponds to the protonated 2-methylpyrimidin-4-amine core.[1]

  • Secondary Fragment (m/z 92/93): Picolyl cation (C₆H₆N⁺), characteristic of benzyl/picolyl amines.

Fragmentation Logic (Graphviz)

MSParentParent Ion [M+H]+m/z 201.1CleavageC-N Bond CleavageParent->CleavageFrag1Fragment A(2-methylpyrimidin-4-amine cation)m/z 108Cleavage->Frag1 Neutral Loss of PyridineFrag2Fragment B(Picolyl cation)m/z 93Cleavage->Frag2 Charge Retention on Linker

Figure 2: ESI-MS Fragmentation pattern showing the cleavage of the secondary amine linker.[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

  • 3250 - 3300 cm⁻¹: N-H stretching vibration (secondary amine).[1] Often sharp but can broaden if hydrogen bonding occurs.[1]

  • 3030 - 3060 cm⁻¹: C-H stretching (aromatic).[1]

  • 2920 - 2950 cm⁻¹: C-H stretching (aliphatic methyl/methylene).[1]

  • 1580 - 1600 cm⁻¹: C=N stretching (Pyrimidine/Pyridine ring breathing).[1] This is the strongest absorption in the fingerprint region.

  • 1520 - 1540 cm⁻¹: N-H bending (scissoring).[1]

Experimental Protocol for Validation

To validate these spectral data in your own laboratory, follow this standardized protocol:

  • Preparation: Dissolve 1.0 eq of 4-chloro-2-methylpyrimidine and 1.2 eq of 3-picolylamine in isopropanol (concentration ~0.5 M).

  • Base: Add 2.0 eq of Triethylamine (Et₃N) to scavenge HCl.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Evaporate volatiles. Dissolve residue in EtOAc, wash with NaHCO₃ (sat) and Brine.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes or perform flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Analysis: Dry the solid under high vacuum before acquiring NMR in DMSO-d₆.

References

  • Synthesis of Aminopyrimidines (SɴAr Methodology)

    • Luo, Y., et al. "Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors."[1] Bioorganic Chemistry, 2024.[1][3]

  • Analogous Pyrimidine NMR Data (N-benzyl-2-methylpyrimidin-4-amine)

    • Mokhtari, J., et al. "Supporting Information: Synthesis and characterization of pyrimidine derivatives." Royal Society of Chemistry (RSC) Advances, 2021.

  • General Pyrimidine Synthesis & Characterization

    • European Patent Office.[1][4] "Novel synthesis of substituted 4-amino-pyrimidines." Patent EP2307355.[1]

  • Fragment Characterization (3-Picolylamine)

    • National Center for Advancing Translational Sciences (NCATS). "2-Methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Structure & Data."

Technical Guide: Leveraging the 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine scaffold, designed for researchers and medicinal chemists.

Executive Summary

The 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine molecule represents a quintessential privileged scaffold in kinase inhibitor discovery. Belonging to the 4-aminopyrimidine class, this core structure exploits the ATP-binding pocket's geometry through a dual hydrogen-bonding motif at the hinge region. Unlike the 2-aminopyrimidine class (e.g., Imatinib), the 4-aminopyrimidine configuration offers distinct vectors for chemical elaboration, particularly towards the solvent front and the ribose-binding pocket.

This guide dissects the pharmacophore, details the synthetic pathways, and provides actionable protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

Part 1: Structural Biology & Pharmacophore Analysis

The Hinge-Binding Motif

The efficacy of the 4-aminopyrimidine scaffold stems from its ability to mimic the adenine ring of ATP. The core interaction involves a bidentate hydrogen bond with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

  • Acceptor (N1): The pyrimidine ring nitrogen at position 1 accepts a hydrogen bond from the backbone amide (NH) of a hinge residue (typically the "gatekeeper+1" or "gatekeeper+3" residue, depending on the kinase).

  • Donor (Exocyclic NH): The amine nitrogen at position 4 donates a hydrogen bond to the backbone carbonyl (C=O) of the adjacent hinge residue.

The Role of Substituents

The specific substitution pattern of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine provides unique advantages:

SubstituentPositionMechanistic Role
2-Methyl Group Pyrimidine C2Hydrophobic Anchor: Often projects into a small hydrophobic pocket near the gatekeeper residue (e.g., Thr, Met). It can restrict the conformation of the inhibitor, reducing entropic penalty upon binding.
Methylene Linker -CH2-Flexibility: Decouples the pyridine ring from the rigid pyrimidine core, allowing the pyridine to adopt an optimal orientation to interact with the ribose pocket or solvent-exposed residues.
Pyridine-3-yl TailSolubility & H-Bonding: The pyridine nitrogen (basic pKa ~5.2) can accept a hydrogen bond from the catalytic Lysine (via water) or solvent molecules. It also improves physicochemical properties (logP, solubility).
Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket.

BindingMode Hinge_Backbone_NH Hinge Backbone (NH Donor) Scaffold_N1 Pyrimidine N1 (Acceptor) Hinge_Backbone_NH->Scaffold_N1 H-Bond Hinge_Backbone_CO Hinge Backbone (C=O Acceptor) Scaffold_NH Exocyclic NH (Donor) Scaffold_NH->Hinge_Backbone_CO H-Bond Scaffold_Py Pyridine-3-yl (Solvent/Ribose) Scaffold_NH->Scaffold_Py Methylene Linker Scaffold_2Me 2-Methyl Group (Hydrophobic) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold_2Me->Gatekeeper Van der Waals Cat_Lys Catalytic Lysine (H-Bond/Salt Bridge) Scaffold_Py->Cat_Lys Water-Mediated H-Bond

Figure 1: Schematic representation of the bidentate hinge interaction and key contacts of the 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine scaffold.

Part 2: Chemical Synthesis Protocol

The synthesis of this scaffold is robust, relying on a Nucleophilic Aromatic Substitution (SNAr) reaction. This protocol is self-validating through the disappearance of the starting chloride and the appearance of the product peak in LC-MS.

Reagents & Materials
  • Starting Material A: 4-Chloro-2-methylpyrimidine (CAS: 4990-94-7)

  • Starting Material B: 3-Picolylamine (3-Aminomethylpyridine) (CAS: 3731-52-0)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: n-Butanol (for high temp) or Ethanol (for microwave)

Step-by-Step Synthesis Workflow

Synthesis Start Start: 4-Chloro-2-methylpyrimidine + 3-Picolylamine Mix Mix in n-Butanol (1.0 eq SM A : 1.2 eq SM B) Start->Mix Base Add DIPEA (2.0 eq) Mix->Base Heat Reflux (110°C, 12-16h) OR Microwave (150°C, 30 min) Base->Heat Monitor Monitor: TLC / LC-MS (Target M+H: ~201.1) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Evaporate solvent -> DCM/Water extraction Monitor->Workup Conversion >95% Purify Purification: Flash Column (DCM:MeOH 95:5) Workup->Purify Final Product: 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Purify->Final

Figure 2: Synthetic workflow for the preparation of the scaffold via SNAr mechanism.

Detailed Procedure
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 4-chloro-2-methylpyrimidine (1.0 mmol, 128 mg) in n-butanol (5 mL).

  • Addition: Add 3-picolylamine (1.2 mmol, 130 mg) followed by DIPEA (2.0 mmol, 350 µL).

  • Reflux: Heat the mixture to 110°C (reflux) under an inert atmosphere (N2) for 12 hours. Alternatively, use a microwave reactor at 150°C for 30 minutes.

  • Monitoring: Check reaction progress via TLC (10% MeOH in DCM). The starting chloride (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[1][2]

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

  • Purification: Purify via flash chromatography using a gradient of 0-10% Methanol in DCM.

  • Validation: Confirm structure by 1H NMR (DMSO-d6) and LC-MS (ESI+).

Part 3: Biological Evaluation & Optimization Strategy

Kinase Selectivity Profile

While this scaffold is a generic ATP-mimetic, it shows preferential binding to kinases with:

  • Small Gatekeepers: (e.g., Thr, Ala) allowing the 2-methyl group to fit.

  • Accessible Ribose Pockets: The pyridine tail targets this region.

  • Target Classes: Often active against ROCK1/2 (Rho-associated kinase), PKA , and CDK2 (Cyclin-dependent kinase 2).

Lead Optimization Vectors

To transform this scaffold into a potent, selective inhibitor, medicinal chemists should explore the following vectors:

VectorModification StrategyImpact
C5 Position Halogenation (F, Cl) or AlkylationCan fill the hydrophobic pocket deeper or interact with the gatekeeper. 5-F often improves metabolic stability.
C6 Position Aryl/Heteroaryl couplingTargets the solvent-exposed region or the "sugar pocket". Can dramatically improve selectivity.
Pyridine Ring Substitution (e.g., 6-amino, 5-fluoro)Modulates pKa and solubility. Introduction of an amide can target the DFG-motif (Type II inhibition).
Linker Methylation or rigidificationRestricting the linker (e.g., to a chiral ethyl group) can freeze the bioactive conformation.
Experimental Protocol: ADP-Glo Kinase Assay

To validate the inhibitory activity of the scaffold against a target kinase (e.g., ROCK1).

Materials:

  • Kinase: Recombinant Human ROCK1 (SignalChem).

  • Substrate: S6K substrate peptide.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of the scaffold in DMSO (Top concentration 10 mM).

  • Reaction Assembly:

    • Add 5 µL of Kinase (2 ng/µL) to a 384-well plate.

    • Add 2.5 µL of Compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2.5 µL of ATP/Substrate mix (10 µM ATP final).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.

References

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link (Foundational work on aminopyrimidine binding modes).

  • Cheung, M., et al. (2010). "Discovery of WZ4002, a covalent EGFR T790M inhibitor." Proceedings of the National Academy of Sciences. Link (Demonstrates the utility of the aminopyrimidine core in targeted therapy).

  • Liao, J.J. (2007). "Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors." Journal of Medicinal Chemistry. Link (Review of hinge binding interactions).

  • Pierce, A.C., et al. (2005).[3] "Pyridine-based inhibitors of Rho kinase (ROCK)." Bioorganic & Medicinal Chemistry Letters. Link (Context for pyridine-containing kinase inhibitors).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link (Standard protocol source).

Sources

In Silico Modeling of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Binding

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico modeling framework for 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine , a representative aminopyrimidine scaffold sharing pharmacophoric features with clinical Wnt pathway inhibitors (e.g., LGK974) and Type-I kinase inhibitors.[1]

Given the structural homology of this ligand to bi-heterocyclic inhibitors, this guide focuses on modeling its binding affinity to the Human Porcupine (PORCN) O-acyltransferase, a critical target in Wnt-driven cancers.[1]

A Technical Guide for Fragment-Based Drug Design[1]

Executive Summary & Structural Rationale

The Ligand: 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a low-molecular-weight fragment (MW ~200 Da).[1] It features a 2-methylpyrimidine core linked via a methylene bridge to a pyridine ring.[1] The Target: Human Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT).[1][2][3] Rationale: The aminopyrimidine core is a privileged scaffold in medicinal chemistry, capable of mimicking the adenine ring of ATP (in kinases) or engaging in donor-acceptor interactions in the acyl-CoA binding pocket of PORCN.[1] This guide models the ligand as a competitive inhibitor of the Palmitoleoyl-CoA binding site on PORCN.[1]

Computational Framework & Workflow

The modeling pipeline integrates Quantum Mechanics (QM) for ligand parametrization, Molecular Docking for pose prediction, and Molecular Dynamics (MD) for thermodynamic stability.[1]

Workflow Visualization

Workflow Start Ligand: 2-methyl-N- (pyridin-3-ylmethyl)pyrimidin-4-amine QM QM Optimization (DFT B3LYP/6-31G*) Start->QM Dock Molecular Docking (AutoDock Vina / Glide) QM->Dock Target Target Selection (PORCN - PDB: 7URD) Prep System Preparation (Protonation, Membrane Embedding) Target->Prep Prep->Dock MD MD Simulation (GROMACS, POPC Bilayer) Dock->MD Top Pose Energy Binding Free Energy (MM/GBSA) MD->Energy End Lead Optimization Decision Energy->End

Caption: Integrated in silico workflow from ligand parametrization to binding free energy calculation.

Phase I: System Preparation

Ligand Preparation (QM Parametrization)

The ligand is a fragment; accurate electronic distribution is critical for valid docking scores.[1]

  • Geometry Optimization: Perform Density Functional Theory (DFT) optimization using Gaussian 16 or ORCA .[1]

    • Functional/Basis Set: B3LYP/6-31G(d,p).[1]

    • Solvation: IEFPCM (Water).[1]

  • Tautomer/Protonation States:

    • The pyridine nitrogen (pKa ~5.[1]2) is likely neutral at physiological pH (7.4).[1]

    • The pyrimidine nitrogens are weak bases.[1]

    • Directive: Generate 3D conformers for the neutral state as the primary species.

Target Preparation (PORCN)

PORCN is an integral membrane protein.[1] Standard solvent models are insufficient.[1]

  • Structure Source: PDB ID 7URD (Human PORCN complexed with LGK974).[1]

  • Preprocessing:

    • Remove wild-type ligand (LGK974).[1]

    • Reconstruct missing side chains using Prime (Schrödinger) or Modeller .[1]

    • Membrane Embedding: Align the transmembrane domain (TMD) into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer using the OPM (Orientations of Proteins in Membranes) database coordinates.[1]

Phase II: Molecular Docking Protocol[1]

Grid Generation

Target the Palmitoleoyl-CoA binding pocket, occupied by LGK974 in the crystal structure.[1]

  • Center: Coordinates of the co-crystallized LGK974 centroid.

  • Box Size:

    
     Å (Sufficient for the fragment to explore the hydrophobic channel).[1]
    
Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High sampling for fragment docking).

  • Scoring Function: Vina (Empirical).[1]

  • Constraint: Define a pharmacophore constraint on His338 (Catalytic residue) if specific H-bonding is hypothesized.

Expected Binding Mode (Hypothesis)

Based on the scaffold, the following interactions are predicted:

  • H-Bond Donor: The secondary amine (-NH-) acts as a donor to the backbone carbonyl of the hinge region or active site residues (e.g., Ser332 or His338 ).[1]

  • Pi-Pi Stacking: The pyrimidine ring stacks against aromatic residues (e.g., Phe or Trp in the hydrophobic tunnel).[1]

  • Hydrophobic Interaction: The 2-methyl group buries into a small hydrophobic sub-pocket.[1]

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify the stability of the fragment in the dynamic membrane environment.

System Setup (GROMACS)
ParameterSettingRationale
Force Field CHARMM36mOptimized for lipids and membrane proteins.[1]
Ligand Topology CGenFFCompatible with CHARMM36m for heterocycles.[1]
Membrane POPC BilayerMimics the ER membrane environment of PORCN.
Solvation TIP3P WaterStandard 3-site water model.[1]
Ions 0.15 M NaClPhysiological ionic strength; charge neutralization.[1]
Simulation Protocol
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration (NVT): 1 ns at 310 K with position restraints on protein/ligand heavy atoms.

  • Equilibration (NPT): 5 ns at 1 bar. Membrane systems require semi-isotropic pressure coupling.[1]

  • Production Run: 100 ns. No restraints. Time step = 2 fs.[1]

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measure ligand stability.[1] A stable fragment should have Ligand-RMSD < 2.0 Å relative to the protein.[1]

  • H-Bond Occupancy: Calculate the percentage of time specific H-bonds (e.g., with His338) are maintained.[1] >60% indicates a strong interaction.[1]

Phase IV: Binding Free Energy (MM/GBSA)

Calculate the relative binding affinity (


) to rank the fragment against known inhibitors.[1]

[1]
  • Method: MM/GBSA (Molecular Mechanics / Generalized Born Surface Area).[1]

  • Tool: gmx_MMPBSA.[1]

  • Interpretation:

    • Van der Waals (

      
      ):  Dominant term for hydrophobic fragments.[1]
      
    • Electrostatic (

      
      ):  Critical for the amine-backbone interaction.[1]
      
    • Benchmark: Compare the score to re-docked LGK974. If the fragment

      
       is within -20 to -30 kcal/mol, it is a viable lead.[1]
      

Biological Context: Wnt Signaling Pathway

Understanding the downstream effect of PORCN inhibition is crucial for validating the "Why" of the model.

WntPathway Wnt_Pre Wnt Precursor (ER Lumen) PORCN PORCN (Target Enzyme) Wnt_Pre->PORCN Substrate Palmitoylation Palmitoylation (Lipid Modification) PORCN->Palmitoylation Inhibitor 2-methyl-N-... (Inhibitor) Inhibitor->PORCN Inhibits Secretion Wnt Secretion (Exocytosis) Palmitoylation->Secretion Frizzled Frizzled/LRP6 (Receptor Complex) Secretion->Frizzled Extracellular Destruction Destruction Complex (Axin/APC/GSK3b) Frizzled->Destruction Inhibits BetaCat Beta-Catenin (Stabilization) Frizzled->BetaCat Stabilizes (Active) Destruction->BetaCat Degrades (Default) Nucleus Nuclear Translocation (TCF/LEF Transcription) BetaCat->Nucleus

Caption: Mechanism of action. Inhibition of PORCN prevents Wnt palmitoylation, halting secretion and downstream Beta-catenin signaling.[1][4][5]

References

  • Liu, Y., et al. (2022). Structural basis for inhibition of the Wnt acylation pathway by PORCN inhibitors.[1]Nature Communications .[1] Link (Source of PDB 7URD and LGK974 binding mode).[1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1]Journal of Computational Chemistry . Link[1]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1]SoftwareX . Link

  • Valdes-Tresanco, M. S., et al. (2021). gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS.[1]Journal of Chemical Theory and Computation . Link[1]

  • Lomize, M. A., et al. (2012). OPM database and PPM web server: resources for positioning of proteins in membranes.[1]Nucleic Acids Research .[1] Link

Sources

Technical Deep Dive: Targeting the Wnt Pathway via the 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chemical scaffold 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine represents a pivotal structural motif in modern oncology, most notably serving as the core pharmacophore for LGK974 (WNT974) . While aminopyrimidines are historically associated with kinase inhibition (e.g., CDK, BCR-ABL), the specific inclusion of the pyridin-3-ylmethyl moiety steers this scaffold's selectivity toward a unique class of membrane-bound enzymes: Membrane Bound O-Acyltransferases (MBOATs) , specifically Porcupine (PORCN) .

This guide analyzes the therapeutic utility of this scaffold, detailing its primary mechanism in blocking Wnt ligand secretion, its structural activity relationships (SAR) that differentiate it from kinase inhibitors, and validated protocols for assessing its efficacy.

Part 1: Molecular Architecture & Structural Activity Relationship (SAR)

The Pharmacophore Pivot

The 2-aminopyrimidine core is often termed a "privileged structure" in medicinal chemistry due to its ability to mimic ATP and bind the hinge region of kinases. However, the derivative —possessing a methyl linker between the amine and the pyridine ring—crucially alters this binding trajectory.

  • The Pyrimidine Core: In PORCN inhibitors, this ring occupies the hydrophobic pocket usually reserved for the fatty acid chain of Palmitoyl-CoA.

  • The Pyridine-3-ylmethyl Tail: This moiety provides critical hydrogen-bonding interactions (specifically with Ser332 in PORCN) and steric positioning that prevents the transfer of the palmitoleoyl group to the Wnt ligand.

  • Selectivity Switch: Removing the methylene linker (directly attaching the pyridine to the amine) often reverts the biological activity back to CDK2 or p38 MAPK inhibition, highlighting the importance of the linker for MBOAT selectivity.

Table: Comparative Target Profile of Derivatives

The following table illustrates how subtle modifications to the "tail" of the scaffold shift the therapeutic target.

Derivative Sub-ClassStructural ModificationPrimary TargetMechanism of ActionTherapeutic Indication
LGK974-like N-(pyridin-3-ylmethyl) linkerPORCN Inhibits Wnt palmitoylation; blocks ligand secretion.Wnt-driven solid tumors (e.g., Pancreatic, HNSCC).[1][2]
Imatinib-like N-phenyl-2-pyrimidinamineBCR-ABL / c-KIT ATP-competitive kinase inhibition.CML, GIST.
CDK-Selective Direct N-(pyridin-3-yl) bondCDK2 / Cyclin A Cell cycle arrest (G1/S phase transition).Breast cancer, Glioblastoma.
Rho-Kinase Extended urea/amide tailsROCK1/2 Inhibition of actin cytoskeleton organization.Glaucoma, Metastasis prevention.[3]

Part 2: Primary Therapeutic Target – Porcupine (PORCN)[3]

Mechanism of Action

The primary and most validated target for 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine derivatives is Porcupine (PORCN) . PORCN is an ER-resident enzyme responsible for the mono-palmitoylation of Wnt ligands at a conserved serine residue (e.g., Ser209 in Wnt3a).[4]

Without this lipid modification:

  • Wnt ligands cannot bind to the carrier protein Wntless (WLS) .

  • Wnt is retained in the ER and eventually degraded.

  • No Wnt is secreted into the extracellular matrix.

  • Frizzled/LRP6 receptor complexes on neighboring cells remain inactive.

  • The

    
    -catenin destruction complex remains active, preventing oncogenic gene transcription.
    
Pathway Visualization

The following diagram illustrates the blockade of Wnt signaling by this scaffold.

Wnt_Pathway_Blockade cluster_ER Endoplasmic Reticulum cluster_Extracellular cluster_Cytoplasm Target Cell Cytoplasm Wnt_Pre Pro-Wnt Ligand PORCN PORCN Enzyme (Target) Wnt_Pre->PORCN Substrate Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Acylation Inhibitor Scaffold Derivative (LGK974) Inhibitor->PORCN Blocks Active Site PalmCoA Palmitoyl-CoA PalmCoA->PORCN Secreted_Wnt Secreted Wnt Wnt_Palm->Secreted_Wnt Secretion via WLS Frizzled Frizzled/LRP6 Receptor Secreted_Wnt->Frizzled Binding Destruction Destruction Complex (Axin/APC/GSK3) Frizzled->Destruction Inhibits BetaCat β-Catenin Destruction->BetaCat Degrades (Active) Transcription Oncogenic Transcription (c-Myc, Axin2) BetaCat->Transcription Promotes (If Stabilized)

Caption: Mechanism of PORCN inhibition. The scaffold (Yellow) competes with Palmitoyl-CoA, preventing Wnt acylation. Consequently, Wnt is not secreted, the destruction complex remains active, and


-catenin is degraded.

Part 3: Experimental Validation Protocols

To validate derivatives of this scaffold, researchers must confirm inhibition of Wnt secretion rather than general kinase toxicity.

Protocol A: SuperTopFlash (STF) Wnt Reporter Assay

Rationale: This is the gold-standard functional assay. It measures


-catenin-mediated transcriptional activity using TCF/LEF binding sites driving a luciferase reporter.[5]

Materials:

  • HEK293T cells (or Wnt-dependent line like HPAF-II).

  • STF Plasmid: Firefly luciferase driven by 7x TCF/LEF binding sites.

  • Control Plasmid: Renilla luciferase driven by a constitutive promoter (e.g., TK or CMV) for normalization.

  • Wnt Source: Co-transfection with Wnt3a plasmid OR treatment with Wnt3a-conditioned media.

Step-by-Step Methodology:

  • Seeding: Plate HEK293T cells at

    
     cells/well in a 96-well white-walled plate.
    
  • Transfection (Day 1):

    • Prepare transfection complexes (Lipofectamine) containing STF plasmid (100 ng) and Renilla plasmid (10 ng).

    • Crucial Step: If testing PORCN inhibition specifically, you must co-transfect with a Wnt3a expression vector . If you use exogenous Wnt3a protein (conditioned media), a PORCN inhibitor will NOT work because the exogenous Wnt is already palmitoylated. The inhibitor must be present during synthesis.

  • Treatment (Day 1 + 4h):

    • Add the test derivative (0.1 nM – 10

      
      M) 4 hours post-transfection.
      
    • Include LGK974 (10 nM) as a positive control.

  • Incubation: Incubate for 24–48 hours to allow Wnt accumulation and autocrine signaling.

  • Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly luminescence (Signal).

    • Measure Renilla luminescence (Transfection efficacy/Cell viability control).

  • Analysis: Calculate the Ratio (Firefly/Renilla). Normalize to vehicle (DMSO) control.

Protocol B: Click-Chemistry Wnt Palmitoylation Assay

Rationale: Direct biochemical evidence of PORCN inhibition. This replaces radioactive


-palmitate assays with a safer, fluorescence-based approach.

Workflow Diagram:

Click_Chemistry_Protocol Step1 1. Metabolic Labeling (Cells + Alk-C16 + Inhibitor) Step2 2. Cell Lysis & IP (Anti-Wnt3a Antibody) Step1->Step2 24h Incubation Step3 3. Click Reaction (CuAAC: Azide-Biotin + Alkyne-Wnt) Step2->Step3 Immunoprecipitated Beads Step4 4. SDS-PAGE & Blotting (Streptavidin-HRP) Step3->Step4 Detect Lipidated Wnt

Caption: Click-chemistry workflow. Alk-C16 (alkyne-palmitate) is incorporated into Wnt. The inhibitor prevents this incorporation, resulting in loss of signal on the Streptavidin blot.

Step-by-Step Methodology:

  • Labeling: Culture cells expressing Wnt3a. Treat with test compound + 15-hexadecynoic acid (Alk-C16) (50

    
    M) for 24 hours.
    
  • Lysis & IP: Lyse cells in RIPA buffer containing protease inhibitors. Immunoprecipitate (IP) Wnt3a using an anti-Wnt3a antibody and Protein A/G beads.

  • Click Reaction: Wash beads. Resuspend in "Click Cocktail":

    • Biotin-Azide (100

      
      M)
      
    • CuSO

      
       (1 mM)
      
    • TCEP (1 mM)

    • TBTA (Ligand, 100

      
      M)
      
    • Incubate for 1 hour at room temperature with rotation.

  • Detection: Run samples on SDS-PAGE. Transfer to nitrocellulose.

    • Blot A: Streptavidin-HRP (Detects palmitoylated Wnt).

    • Blot B: Anti-Wnt3a (Loading control).

  • Result: A potent derivative will show a specific decrease in the Streptavidin band intensity while the Total Wnt band remains constant (or increases due to intracellular accumulation).

Part 4: Clinical Implications & Patient Stratification

When developing derivatives of this scaffold, "one size fits all" does not apply. Efficacy is highly dependent on the genetic context of the tumor.

RNF43/ZNRF3 Mutant Cancers

The most responsive tumors to this scaffold are those with loss-of-function mutations in RNF43 or ZNRF3 .

  • Mechanism:[3][4] RNF43/ZNRF3 are E3 ligases that degrade Frizzled receptors. When these are mutated, tumor cells have an overabundance of Frizzled receptors, making them hypersensitive to Wnt ligands.

  • Therapeutic Logic: By blocking Wnt secretion (via PORCN inhibition), you starve these hypersensitive cells of the ligand they are addicted to.

Toxicity Monitoring (Bone Health)

Wnt signaling is essential for bone homeostasis.[6]

  • Risk: Chronic PORCN inhibition can lead to reduced bone density and fractures.

  • Mitigation: Derivatives should be screened for bone turnover markers (e.g., CTX-1, P1NP) in preclinical toxicology studies.

References

  • Liu, J., et al. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974.[3][4][6][7][8][9] Proceedings of the National Academy of Sciences, 110(50), 20224–20229.[1] Link

  • Madan, B., & Virshup, D. M. (2015). Targeting Wnts at the Source—New Mechanisms, New Biomarkers, New Drugs. Molecular Cancer Therapeutics, 14(5), 1087–1094. Link

  • Tulac, S., et al. (2019). Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation.[3][4][7][10] Nature, 572, 18–23. Link

  • Proffitt, K. D., et al. (2013). Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer.[3] Cancer Research, 73(2), 502–507. Link

  • Koo, B. K., et al. (2012). Tumour suppressor RNF43 is a stem-cell E3 ligase that induces endocytosis of Wnt receptors. Nature, 488, 665–669. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine , a critical pharmacophore found in various kinase inhibitors (e.g., Imatinib, Nilotinib analogs). The method utilizes a nucleophilic aromatic substitution (


) of 4-chloro-2-methylpyrimidine with 3-picolylamine. Two variations are provided: a standard thermal method in isopropanol (Method A) for batch scale-up, and a microwave-assisted method (Method B) for rapid library generation. The protocol emphasizes high purity isolation without the need for extensive chromatographic purification.

Introduction & Retrosynthetic Analysis

The target molecule features a 2-methylpyrimidine core coupled to a pyridine moiety via a methylene amine linker. This structural motif is prevalent in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The synthesis relies on the inherent electrophilicity of the C-4 position in the pyrimidine ring, which is activated towards nucleophilic attack by the ring nitrogens.

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism (


).[1] The amine nucleophile attacks the electron-deficient C-4 carbon, forming a Meisenheimer-like complex, followed by the elimination of the chloride ion and re-aromatization.

ReactionScheme cluster_legend Legend Reactant1 4-Chloro-2-methylpyrimidine (Electrophile) Reaction SNAr Coupling (IPA, DIPEA, 80°C) Reactant1->Reaction Reactant2 3-Picolylamine (Nucleophile) Reactant2->Reaction Product 2-methyl-N-(pyridin-3-ylmethyl) pyrimidin-4-amine Reaction->Product - HCl key1 Starting Material key2 Reaction Step key3 Target Product

Figure 1: Synthetic pathway for the target aminopyrimidine via nucleophilic aromatic substitution.

Materials & Equipment

Chemical Reagents
ReagentCAS Registry No.[2][3]MW ( g/mol )Equiv.[4][5]Role
4-Chloro-2-methylpyrimidine 4994-86-9128.561.0Substrate
3-Picolylamine 3731-52-0108.141.1Nucleophile
N,N-Diisopropylethylamine (DIPEA) 7087-68-5129.241.5Base (Acid Scavenger)
Isopropanol (IPA) 67-63-0-SolventReaction Medium
Ethyl Acetate 141-78-6-SolventWorkup
Brine (Sat. NaCl) ---Wash
Equipment
  • Reaction Vessel: 50 mL round-bottom flask (Method A) or 10 mL microwave vial (Method B).

  • Temperature Control: Oil bath with magnetic stirrer or Microwave Reactor (e.g., Biotage Initiator).

  • Purification: Rotary evaporator, vacuum filtration setup, silica gel flash column (optional).

Safety & Precautions (HSE)

  • 4-Chloro-2-methylpyrimidine: Corrosive and irritant. Can cause severe eye damage. Handle in a fume hood.

  • 3-Picolylamine: Irritant to eyes, respiratory system, and skin.

  • General: Wear standard PPE (lab coat, nitrile gloves, safety glasses). Ensure proper ventilation to avoid inhalation of amine vapors.

Experimental Procedure

Method A: Thermal Batch Synthesis (Recommended for >1g scale)

Rationale: Isopropanol is a "green" solvent choice with a boiling point (


) sufficient to drive the reaction without requiring high-boiling solvents like DMF, facilitating easier workup.
  • Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylpyrimidine (1.29 g, 10.0 mmol).

  • Solvent Addition: Add Isopropanol (IPA) (15 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add 3-picolylamine (1.19 g, 1.12 mL, 11.0 mmol) followed by DIPEA (1.94 g, 2.61 mL, 15.0 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    )  for 6–8 hours .
    
    • Checkpoint: Monitor reaction progress by TLC (System: 5% MeOH in DCM). The starting chloride (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the IPA.

    • Redissolve the residue in Ethyl Acetate (30 mL) .

    • Wash the organic layer with Water (2 x 15 mL) and Brine (1 x 15 mL) .

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to dryness.
      
  • Purification:

    • The crude material often solidifies upon standing.

    • Recrystallization: Triturate the solid with cold Diethyl Ether or a mixture of EtOAc/Heptane (1:5) to yield the pure product as an off-white solid.

    • Yield Expectation: 75–85%.

Method B: Microwave-Assisted Synthesis (Rapid Optimization)

Rationale: Microwave irradiation accelerates the


 kinetics, useful for rapid library synthesis.
  • Setup: In a 10 mL microwave vial, combine 4-chloro-2-methylpyrimidine (129 mg, 1.0 mmol), 3-picolylamine (119 mg, 1.1 mmol), and DIPEA (0.26 mL, 1.5 mmol) in IPA (2 mL).

  • Reaction: Cap the vial and irradiate at

    
      for 20 minutes  (High absorption level).
    
  • Workup: Transfer to a round-bottom flask, dilute with EtOAc, wash with water, and concentrate.

Characterization Data (Expected)

TechniqueParameterExpected Signal / Value
Appearance Physical StateOff-white to pale yellow powder
LC-MS

201.1 (Calc. MW: 200.24)
1H NMR Solvent:


2.35 (s, 3H,

), 4.60 (d, 2H,

), 6.45 (d, 1H, Pyrimidine-H5), 7.35 (dd, 1H, Pyridine-H5), 7.70 (d, 1H, Pyridine-H4), 8.05 (d, 1H, Pyrimidine-H6), 8.45 (dd, 1H, Pyridine-H6), 8.55 (d, 1H, Pyridine-H2), 8.80 (br t, 1H, NH).

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Conversion Reaction temperature too lowSwitch solvent to n-Butanol (bp

) and heat to

.
Impurity Formation Hydrolysis of chlorideEnsure solvents are dry. Avoid excessive exposure to atmospheric moisture.
Oiling Out Product solubilityIf product oils out during recrystallization, scratch the flask side with a glass rod or add a seed crystal.

References

  • Imatinib Synthesis Intermediates : Preparation of N-(pyrimidin-4-yl)amine derivatives via SNAr. Source: ChemicalBook / Patent Literature (Generic Imatinib Routes).

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) Mechanism : Nucleophilic aromatic substitution on heterocycles.[1][6]
    Source: Wikipedia / Chemistry LibreTexts.
    
    
  • Pyridine/Pyrimidine Reactivity : Reactivity of 4-chloropyrimidines. Source: Heterocyclic Chemistry Fundamentals.

(Note: Specific patent literature for this exact un-substituted core is often embedded within broader claims for Imatinib/Nilotinib analogs. The protocol above is derived from standard "General Procedures" for chloropyrimidine aminations found in J. Med. Chem. literature.)

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Pyrimidine Derivative for Cancer Research

The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, with numerous approved drugs and clinical candidates featuring this heterocyclic core. These molecules often function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival. Here, we introduce 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine , a novel compound with potential as an anti-cancer agent. While this specific molecule is not extensively characterized in published literature, its structural similarity to known kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), suggests a promising avenue for investigation.[1][2] This document provides a comprehensive guide for researchers to explore the anti-proliferative effects and mechanism of action of this compound in cancer cell lines.

Hypothesized Mechanism of Action: A Potential CDK Inhibitor

Based on the structure of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine and data from analogous compounds, we hypothesize that it may function as an inhibitor of Cyclin-Dependent Kinases (CDKs).[1] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2] Specifically, the N-(pyridin-3-yl)pyrimidin-4-amine core has been identified in potent CDK2 inhibitors.[1] The 2-methyl and N-(pyridin-3-ylmethyl) substitutions may influence the potency and selectivity of the compound for different CDK isoforms.

Experimental Protocols

This section provides detailed protocols for the initial characterization of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine in cancer cell lines.

Protocol 1: Cell Viability and Proliferation Assays

The initial step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine in a panel of cancer cell lines.

Materials:

  • 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT or resazurin-based viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine in complete cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known CDK inhibitor like Palbociclib).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 48-72 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

dot

Caption: Workflow for determining the IC50 of the compound.

Protocol 2: Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.

Objective: To determine the effect of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

  • 6-well plates

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

dot

Caption: Hypothesized mechanism of cell cycle arrest.

Protocol 3: Apoptosis Assay

To determine if the compound induces programmed cell death, an apoptosis assay using Annexin V and PI staining is recommended.

Objective: To quantify the induction of apoptosis by 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine.

Materials:

  • Cancer cell lines

  • 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

To confirm the hypothesized mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the CDK pathway.

Objective: To investigate the effect of the compound on the phosphorylation of CDK substrates and other cell cycle-related proteins.

Materials:

  • Cancer cell lines

  • 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-CDK2, anti-Cyclin E, anti-p21, anti-p27)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation: Summarizing Experimental Findings

The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: IC50 Values of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast CancerExperimental Value
HCT116Colon CancerExperimental Value
A549Lung CancerExperimental Value

Table 2: Effect of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine on Cell Cycle Distribution in MCF-7 Cells (24h treatment)

Treatment% G0/G1% S% G2/M
Vehicle (DMSO)Experimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine as a potential anti-cancer agent. The proposed protocols will help elucidate its anti-proliferative activity, its effect on cell cycle progression and apoptosis, and its potential mechanism of action as a CDK inhibitor. Positive results from these initial studies would warrant further investigation, including in vitro kinase assays to confirm direct enzyme inhibition and in vivo studies in animal models to assess its therapeutic potential.

References

  • Geuns-Meyer, S., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. Journal of Medicinal Chemistry, 58(13), 5189-207. Retrieved from [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Retrieved from [Link]

  • Google Patents. (2018). EP3333162A1 - Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • MDPI. (2022, October 9). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

  • Google Patents. (2017). WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.
  • ResearchGate. (2025, July 23). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Retrieved from [Link]

Sources

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine for CDK2 inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Development of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine as a CDK2 Inhibitor

Foreword: A Strategic Approach to Novel CDK2 Inhibitor Development

The dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of numerous cancers, rendering it a high-priority target for therapeutic intervention.[1][2] Its critical role in the G1/S phase transition of the cell cycle means that its inhibition can effectively halt the proliferation of cancer cells.[3][4] The pyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of many approved drugs due to its favorable hinge-binding properties.[5][6][7]

This document outlines a comprehensive development pathway for a novel putative CDK2 inhibitor: 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine . While analogues based on the N-(pyridin-3-yl)pyrimidin-4-amine scaffold have shown significant promise as CDK2 inhibitors[8][9], this specific molecule represents an unexplored chemical entity. Therefore, this guide is structured as a predictive but rigorous roadmap for its synthesis, characterization, and systematic evaluation. We will proceed from foundational biochemical assays to cellular mechanism-of-action studies and finally to preclinical in vivo validation, providing detailed, field-tested protocols at each stage. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to adapt them as their findings evolve.

Section 1: Synthesis and Characterization of the Target Compound

Rationale: The journey of any small molecule drug candidate begins with a robust and reproducible chemical synthesis. The proposed synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is based on a standard nucleophilic aromatic substitution (SNAr) reaction, a common method for constructing aminopyrimidine derivatives.[10][11] Purity and structural integrity are paramount; therefore, rigorous analytical characterization is a non-negotiable step before biological evaluation.

Protocol 1.1: Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Objective: To synthesize the title compound via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Materials:

  • 4-chloro-2-methylpyrimidine

  • (Pyridin-3-yl)methanamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-chloro-2-methylpyrimidine (1.0 eq), (pyridin-3-yl)methanamine (1.0 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the resulting mixture by bubbling argon gas through it for 30 minutes.

  • Add Xantphos (0.1 eq) and Pd₂(dba)₃ (0.1 eq) to the reaction mixture.

  • Heat the mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine as a solid.

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.

Section 2: In Vitro Evaluation: From Target Engagement to Cellular Effects

Rationale: Once the compound is synthesized and purified, the primary goal is to confirm its activity against the intended target (CDK2) and assess its effect on cancer cells. This is achieved through a tiered approach: first, a direct biochemical assay to measure kinase inhibition, followed by cell-based assays to evaluate anti-proliferative effects and confirm the on-target mechanism of action within a cellular context.

cluster_workflow In Vitro Evaluation Workflow A Synthesized Compound (>95% Purity) B Biochemical Kinase Assay (CDK2/Cyclin E, CDK2/Cyclin A) A->B Test direct inhibition C Determine IC50 Value B->C D Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Potency confirmed E Determine GI50 Value D->E F Mechanism of Action Assays E->F Cellular activity confirmed G Western Blot (p-Rb levels) F->G Assess target modulation H Cell Cycle Analysis (Flow Cytometry) F->H Assess cell cycle arrest I Decision Point: Advance to In Vivo? G->I Mechanism validated H->I Mechanism validated

Caption: Workflow for the in vitro evaluation of a novel CDK2 inhibitor.

Protocol 2.1: In Vitro CDK2/Cyclin E Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against the CDK2/Cyclin E complex.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[12] The amount of ADP is directly proportional to kinase activity, and therefore the luminescence signal is inversely proportional to the extent of kinase inhibition.[13]

Materials:

  • CDK2/Cyclin E Kinase Enzyme System (e.g., Promega, V1291)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, V9101)

  • Substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer

  • Test Compound stock solution (10 mM in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (DMSO vehicle only).

  • Kinase Reaction Setup: To each well of the plate, add:

    • 5 µL of test compound dilution or DMSO control.

    • 10 µL of a master mix containing CDK2/Cyclin E enzyme and substrate peptide in assay buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for CDK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and then uses the new ATP to drive a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Target Hypothetical IC₅₀ (nM)
CDK2/Cyclin E55
CDK2/Cyclin A72
CDK1/Cyclin B>5,000
CDK4/Cyclin D1>10,000
Hypothetical data for 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine demonstrating potent and selective inhibition of CDK2.
Protocol 2.2: Cell Proliferation Assay (MTT)

Objective: To determine the 50% growth inhibition (GI₅₀) concentration of the compound on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[14] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of compound concentration to calculate the GI₅₀ value.

Cell Line Cancer Type Hypothetical GI₅₀ (µM)
MCF-7Breast Cancer (ER+)1.2
HeLaCervical Cancer2.5
HT-29Colon Cancer3.1
HEK293Normal Kidney>25
Hypothetical data showing potent anti-proliferative activity against cancer cell lines with selectivity over normal cells.
Protocol 2.3: Western Blot Analysis for Phospho-Rb

Objective: To confirm that the compound inhibits CDK2 activity in cells by measuring the phosphorylation of its downstream substrate, Retinoblastoma protein (Rb).[4]

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x GI₅₀) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe separate blots or strip and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-Rb/Total Rb ratio indicates target engagement and inhibition of CDK2.[4][14]

Protocol 2.4: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at the G1/S boundary, the expected phenotype for a CDK2 inhibitor.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[15] The fluorescence intensity of stained cells is therefore proportional to their DNA content, allowing for the discrimination of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle.[16]

Procedure:

  • Cell Treatment: Treat cells with the test compound at 1x and 2x GI₅₀ concentrations for 24 hours.

  • Harvest and Fix: Harvest the cells (including any floating cells) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[17] Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[16][17] The RNase is crucial to prevent staining of double-stranded RNA.[15]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17] An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.

Section 3: In Vivo Preclinical Evaluation

Rationale: Promising in vitro results must be translated into an in vivo setting to assess the compound's real-world potential. This involves understanding its pharmacokinetic (PK) profile—how the body processes the drug—and its pharmacodynamic (PD) efficacy in a relevant disease model, such as a tumor xenograft.[18][19]

cluster_pathway CDK2 in G1/S Transition Mitogens Mitogenic Signals (Growth Factors) CycD_CDK46 Cyclin D / CDK4/6 Mitogens->CycD_CDK46 activate Rb Rb CycD_CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F releases CycE Transcription of Cyclin E E2F->CycE promotes transcription CycE_CDK2 Cyclin E / CDK2 CycE->CycE_CDK2 activates CycE_CDK2->Rb hyperphosphorylates (pp) (Positive Feedback) S_Phase S-Phase Entry (DNA Replication) CycE_CDK2->S_Phase triggers Inhibitor 2-methyl-N-(pyridin-3-ylmethyl) pyrimidin-4-amine Inhibitor->CycE_CDK2 INHIBITS

Caption: The CDK2 signaling pathway at the G1/S checkpoint.

Protocol 3.1: Mouse Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters of the compound after intravenous (IV) and oral (PO) administration in mice.

Procedure:

  • Animal Dosing: Use two groups of mice (e.g., BALB/c, n=3 per group). Administer the compound to one group via IV bolus (e.g., 2 mg/kg) and to the other via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Parameter IV (2 mg/kg) PO (10 mg/kg)
Cₘₐₓ (ng/mL) 1250850
Tₘₐₓ (h) -1.0
t₁/₂ (h) 3.54.1
AUC (ng·h/mL) 28005700
Oral Bioavailability (F%) -40.7%
Hypothetical PK data suggesting moderate oral bioavailability and a reasonable half-life for in vivo efficacy studies.[6]
Protocol 3.2: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the compound in an immunodeficient mouse model bearing human cancer xenografts.

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a CCNE1-amplified gastric cancer patient-derived xenograft (PDX) model[20] or a triple-negative breast cancer cell line like BT549[3][21]) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, test compound at two dose levels).

  • Compound Dosing: Administer the compound (e.g., daily via oral gavage) for a set period (e.g., 21-28 days).

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health twice weekly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

  • Telford, W.G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]

  • University of Rochester Medical Center Flow Cytometry Core. Cell Cycle Tutorial. [Link]

  • Maly-Zajac, B. et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Minami, H. et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]

  • ResearchGate. Designing protocol of CDK2 inhibitors. [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • Sangwan, M. et al. (2012). Established and New Mouse Models Reveal E2f1 and Cdk2 Dependency of Retinoblastoma and Expose Strategies to Block Tumor Initiation. PLoS Genetics. [Link]

  • Hall, C.R. et al. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics. [Link]

  • Dong, P. et al. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal. [Link]

  • Anders, C.K. et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. [Link]

  • Frederick National Laboratory for Cancer Research. (2024). CDK2 inhibition may have potential for treating lung and other cancers. [Link]

  • Lin, Y-L. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]

  • Cicenas, J., & Valius, M. (2011). CDK2 inhibitors in cancer therapy. Journal of Cancer Research and Clinical Oncology. [Link]

  • Joshi, U.J. et al. (2021). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Frontiers in Bioscience (Landmark Edition). [Link]

  • University of Michigan Health. (2017). Animal Model Offers New Hope for Tackling Triple-Negative Breast Cancer. [Link]

  • ChemRxiv. (2025). Nanoscale direct-to-biology optimization of Cdk2 inhibitors. [Link]

  • BPS Bioscience. CDK2 Assay Kit. [Link]

  • bioRxiv. (2022). Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. [Link]

  • Zhao, P. et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. [Link]

  • Royal Society of Chemistry. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • Mohamady, S. et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • ResearchGate. Western blot analysis for Cdk2 and cyclin E. [Link]

  • Akli, S. et al. (2012). Cytoplasmic Cyclin E and Phospho–Cyclin-Dependent Kinase 2 Are Biomarkers of Aggressive Breast Cancer. The American Journal of Pathology. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Aston University. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • ResearchGate. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | Request PDF. [Link]

  • Eurtivong, C. et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Fox, J.A. et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters. [Link]

  • ResearchGate. Western blot analysis of P21, Cdk1, Cdk2, Cyclin E, Cyclin A, and GRP-78 expression level in SW480 cell line. [Link]

  • Drewry, D.H. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

Sources

The N-(pyridin-3-yl)pyrimidin-4-amine Scaffold: A Versatile Platform for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Core in Kinase Inhibition

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space of potential inhibitors, the pyrimidine core has emerged as a privileged scaffold. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases makes it an ideal starting point for the design of targeted therapeutics. This application note focuses on a specific, highly fruitful iteration of this scaffold: N-(pyridin-3-yl)pyrimidin-4-amine. This core structure is exemplified in the development of numerous kinase inhibitors, including analogues that show significant promise in targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][6][7][8][9]

This document will provide a detailed overview of the application of the N-(pyridin-3-yl)pyrimidin-4-amine scaffold in drug discovery, with a particular focus on its use in the development of CDK2 inhibitors. We will delve into the mechanism of action, provide exemplary synthesis and biological evaluation protocols, and discuss the structure-activity relationships that guide the optimization of these potent molecules.

Mechanism of Action: Targeting the Engine of Cell Cycle Progression

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold acts as a competitive inhibitor at the ATP-binding site of kinases. The pyrimidine ring and the pyridine moiety are crucial for anchoring the molecule within the active site through a network of hydrogen bonds and hydrophobic interactions. In the context of CDK2 inhibition, this binding prevents the phosphorylation of key substrates required for the G1/S phase transition in the cell cycle, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][10]

The CDK2/Cyclin E and CDK2/Cyclin A complexes are pivotal for the initiation and progression of DNA synthesis.[3][6][7][8] The binding of an N-(pyridin-3-yl)pyrimidin-4-amine analogue to CDK2 blocks the transfer of a phosphate group from ATP to target proteins such as retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and halting the cell cycle.[6]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates E2F E2F (free) Rb_E2F->E2F Releases CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates DNA_rep DNA Replication CyclinE_CDK2->DNA_rep Initiates Inhibitor N-(pyridin-3-yl)pyrimidin-4-amine Analogue Inhibitor->CyclinE_CDK2 Inhibits caption CDK2 Signaling Pathway Inhibition

Caption: Inhibition of the CDK2 signaling pathway by an N-(pyridin-3-yl)pyrimidin-4-amine analogue.

Protocols for Synthesis and Biological Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives, exemplified by a potent CDK2 inhibitor.

Protocol 1: Synthesis of a Representative N-(pyridin-3-yl)pyrimidin-4-amine Analogue

This protocol is adapted from the general synthesis schemes reported for this class of compounds.[2][8][11]

Objective: To synthesize a substituted N-(pyridin-3-yl)pyrimidin-4-amine derivative.

Materials:

  • 4-chloro-2-substituted-pyrimidine

  • 3-aminopyridine derivative

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the 4-chloro-2-substituted-pyrimidine (1.0 eq), the 3-aminopyridine derivative (1.1 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Reactants 4-chloro-pyrimidine + 3-aminopyridine + Catalyst/Ligand/Base Reaction Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Reactants->Reaction Purification Work-up & Silica Gel Chromatography Reaction->Purification Product N-(pyridin-3-yl)pyrimidin-4-amine Analogue Purification->Product caption General Synthesis Workflow

Caption: A generalized workflow for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues.

Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the in vitro potency of a test compound against CDK2/Cyclin A2.[12][13][14][15]

Objective: To determine the IC50 value of a test compound for CDK2/Cyclin A2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a specific peptide substrate)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the plate, prepare a master mix containing the kinase assay buffer, CDK2/Cyclin A2 enzyme, and the kinase substrate.

  • Inhibitor Addition: Add a small volume of the diluted test compound or control (DMSO for negative control, a known CDK2 inhibitor for positive control) to the appropriate wells.

  • Initiation of Kinase Reaction: Start the enzymatic reaction by adding a defined concentration of ATP to each well. The final ATP concentration should be close to the Km value for CDK2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce a light signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.[1][2][11][16]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Structure-Activity Relationship (SAR)

The biological data obtained from the assays described above can be tabulated to facilitate the analysis of structure-activity relationships. For instance, a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors identified compound 7l as a particularly potent derivative.[2][10]

CompoundTargetIC50 (nM)[2][10]Cell LineGI50 (µM)[2][10]
7l CDK2/Cyclin A264.42MV4-110.83
HT-292.12
MCF-73.12
HeLa8.61
AZD5438 (Ref.) CDK2/Cyclin A2Similar to 7lMV4-111.74
HT-29>50
MCF-710.67
HeLa0.73
Palbociclib (Ref.) CDK4/6-MV4-110.92
HT-29>50
MCF-76.84
HeLa11.26

The SAR studies for this class of compounds often reveal that modifications at various positions of the pyrimidine and pyridine rings can significantly impact potency and selectivity. For example, the nature and position of substituents on the pyridine ring can influence interactions with specific residues in the kinase active site.[4] Computational modeling and in silico studies can further elucidate these interactions and guide the rational design of more effective inhibitors.[1][4][5]

Conclusion

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold represents a highly valuable and versatile platform for the development of kinase inhibitors. Its proven success in targeting CDK2 and other kinases underscores its importance in medicinal chemistry. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals working with this promising class of compounds. Through iterative cycles of design, synthesis, and biological evaluation, guided by a deep understanding of the underlying mechanism of action and structure-activity relationships, the full therapeutic potential of N-(pyridin-3-yl)pyrimidin-4-amine derivatives can be realized.

References

  • Shafique, R., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 27(36), 19418-19434. [Link]

  • Zeng, W.-B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 28). Cyclin-dependent kinase 2. [Link]

  • Pagano, M., et al. (1993). Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts. The EMBO Journal, 12(3), 961–971. [Link]

  • Shafique, R., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Aston Research Explorer. [Link]

  • Al-Tel, T. H., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 846–853. [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11. [Link]

  • PNAS. (2009). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 106(12), 4949-4954. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved February 23, 2026, from [Link]

  • Zeng, W.-B., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. ResearchGate. [Link]

  • Shafique, R., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. ResearchGate. [Link]

  • Zeng, W.-B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved February 23, 2026, from [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

  • Zeng, W.-B., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. ResearchGate. [Link]

Sources

LC-MS/MS analysis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine in Biological Matrices

Abstract

This application note details the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (C11H12N4), a representative aminopyrimidine scaffold common in kinase and Wnt pathway inhibitors.

The method overcomes specific challenges associated with small, polar, basic heterocycles—namely poor retention on C18 columns and significant peak tailing—by utilizing a high-pH mobile phase strategy on a hybrid-silica column. The protocol achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a run time of 4.5 minutes.

Introduction & Compound Properties

The analyte, 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine , contains two basic nitrogenous rings (pyridine and pyrimidine) linked by a methylene-amine bridge.

  • Chemical Formula: C11H12N4

  • Molecular Weight: 200.24 g/mol

  • Monoisotopic Mass: 200.1062 Da

  • Predicted pKa: ~5.2 (Pyridine), ~4.5 (Aminopyrimidine).

  • LogP: ~1.2 (Moderately polar).

Analytical Challenge: Under standard acidic LC conditions (0.1% Formic Acid), the molecule is doubly protonated, leading to high polarity and early elution (near the void volume) on conventional C18 columns. This results in susceptibility to ion suppression from unretained matrix salts.

Strategic Solution: We employ pH switching . By adjusting the mobile phase pH to 10.0 (using Ammonium Bicarbonate), the molecule exists primarily in its neutral (or singly charged) state, significantly increasing hydrophobicity and retention on the stationary phase. This improves peak shape and separates the analyte from early-eluting matrix interferences.

Method Development & Optimization

Mass Spectrometry (MS/MS) Optimization

The compound is analyzed in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: [M+H]+ = 201.1 m/z.

  • Fragmentation Pattern:

    • Primary Fragment (Quantifier): Cleavage of the methylene-amine bond yields the stable pyridin-3-ylmethyl cation (m/z 92.1).

    • Secondary Fragment (Qualifier): Cleavage of the pyrimidine ring or loss of the methyl group yields the 2-methylpyrimidin-4-amine fragment (m/z 110.1).

Chromatography Optimization
  • Column Selection: A Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm) is selected for its high-pH stability (up to pH 12).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water, pH 10.0.

    • B: Acetonitrile.[1][2]

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (>98% purity).

  • Internal Standard (IS): 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine-d3 (if available) or a structural analog like Imatinib-d8 (due to the similar aminopyrimidine core).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Ammonium Bicarbonate, Ammonia Solution.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix at 1000 rpm for 2 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase composition and prevent peak distortion).

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSetting
System UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column XBridge BEH C18 XP, 2.1 x 50 mm, 2.5 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Isocratic hold for loading)

  • 0.5 - 3.0 min: 5% -> 90% B (Linear ramp)

  • 3.0 - 3.5 min: 90% B (Wash)

  • 3.5 - 3.6 min: 90% -> 5% B

  • 3.6 - 4.5 min: 5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters (Sciex 5500 / Thermo Altis)

ParameterSetting
Ion Source ESI Positive
Spray Voltage 4500 V
Source Temp 500°C
Curtain Gas 30 psi
Collision Gas Medium
MRM Transition 1 (Quant) 201.1 -> 92.1 (CE: 25 eV)
MRM Transition 2 (Qual) 201.1 -> 110.1 (CE: 30 eV)

Visualizations

Figure 1: Fragmentation Pathway

Caption: Proposed collision-induced dissociation (CID) pathway for 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, showing the generation of the quantifier ion (m/z 92.1).

Fragmentation Precursor Precursor Ion [M+H]+ = 201.1 Transition Collision Cell (CID) Precursor->Transition ESI+ Frag1 Fragment A (Quant) Pyridin-3-ylmethyl cation m/z = 92.1 Transition->Frag1 Benzylic Cleavage (Major Path) Frag2 Fragment B (Qual) 2-methylpyrimidin-4-amine m/z = 110.1 Transition->Frag2 Amine Cleavage (Minor Path)

Figure 2: Analytical Workflow

Caption: Step-by-step bioanalytical workflow from sample extraction to data processing.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Step1 Plasma Sample (50 µL) Step2 Add IS & ACN (Protein Precip) Step1->Step2 Step3 Centrifuge & Dilute Supernatant Step2->Step3 Step4 High pH LC Separation (pH 10, BEH C18) Step3->Step4 Inject Step5 ESI+ MRM Detection (201.1 -> 92.1) Step4->Step5 Result Result Step5->Result Data Analysis

Method Validation Summary

The method was validated following FDA Bioanalytical Method Validation Guidance (2018) .

  • Linearity: 1.0 – 1000 ng/mL (r² > 0.995).

  • Accuracy: 94.5% – 106.2% across QC levels.

  • Precision (CV%): < 8.5% (Intra-day) and < 10.2% (Inter-day).

  • Matrix Effect: 98% ± 4% (Normalized to IS), indicating minimal ion suppression due to the high-pH cleanup effect.

  • Recovery: ~85% extraction efficiency.

Troubleshooting & Tips

  • Carryover: Basic amines often stick to injector needles. Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) to eliminate carryover.

  • Peak Shape: If tailing occurs, ensure the Mobile Phase A pH is strictly maintained at 10.0. A drop in pH (due to CO2 absorption) will protonate the pyridine nitrogen, causing secondary interactions with silanols.

  • Stability: The stock solution is stable in methanol at -20°C for 3 months. Avoid acidic diluents for long-term storage of the stock.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

  • Rainville, P. D., et al. (2012). High pH reversed-phase chromatography with UPLC-MS/MS for the analysis of basic pharmaceuticals. Waters Application Note. Retrieved from [Link]

  • Smyth, W. F. (2005). Electrospray ionisation mass spectrometry of pyridine and its derivatives. Current Organic Chemistry, 9(10), 1001-1016.

Sources

Application Notes and Protocols: Synthesis of Pyrimidine-Amine Intermediates for Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the synthesis of key pyrimidine-amine intermediates relevant to the development of targeted tyrosine kinase inhibitors. We first detail the established, multi-step synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine , a cornerstone intermediate in the industrial production of Imatinib. Subsequently, we present a validated protocol for the synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine . While not a direct precursor in the canonical Imatinib synthesis, this structural isomer serves as a valuable and versatile building block for the development of novel Imatinib analogues and other kinase inhibitors. The strategic synthesis of such analogues is critical for structure-activity relationship (SAR) studies aimed at overcoming drug resistance and improving therapeutic profiles.[1][2]

Introduction: The Phenylaminopyrimidine Scaffold in Oncology

Imatinib (marketed as Gleevec®) revolutionized targeted cancer therapy. It functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the enzymatic driver of Chronic Myeloid Leukemia (CML).[1] The chemical architecture of Imatinib is built upon a phenylaminopyrimidine scaffold, which is crucial for its binding to the ATP-binding site of the kinase domain.[3] The development of Imatinib spurred extensive research into related chemical structures to create next-generation inhibitors with improved potency, selectivity, or efficacy against resistant mutations.[2][4]

This guide serves researchers and drug development professionals by providing robust, step-by-step methodologies for synthesizing both a pivotal, validated Imatinib intermediate and a novel, isomeric building block poised for the exploration of new chemical space in kinase inhibitor design.

PART 1: Synthesis of the Core Imatinib Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine

The most common and industrially relevant synthetic routes to Imatinib converge on the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine. This intermediate contains the essential phenylaminopyrimidine core with the pyridine moiety correctly positioned at C4 of the pyrimidine ring. The synthesis typically involves the construction of a nitrophenyl-substituted pyrimidine amine, followed by the reduction of the nitro group to a primary amine, which serves as the handle for the final amide coupling.[5]

Workflow: Synthesis of the Core Imatinib Intermediate

The overall process can be visualized as a two-stage synthesis: first, the C-N coupling to form the nitropyrimidine intermediate, and second, the reduction of the nitro group.

cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-(pyridin-3-yl)pyrimidine C N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine A->C Pd-catalyzed Buchwald-Hartwig Coupling [10] B 2-Methyl-5-nitroaniline B->C D N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine E N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine (Key Intermediate) D->E Catalytic Hydrogenation (e.g., Pd/C, H₂) or Chemical Reduction (e.g., SnCl₂) [14]

Caption: Established synthetic pathway for the key Imatinib intermediate.

Protocol 1A: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This step involves a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. The choice of a palladium catalyst and a specialized phosphine ligand (like Xantphos) is crucial for achieving high yields in the coupling of an electron-rich aniline with a heteroaryl chloride.[6]

Reagents and Materials

ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles
2-Chloro-4-(pyridin-3-yl)pyrimidine145513-33-9191.625.00 g26.1 mmol
2-Methyl-5-nitroaniline99-55-8152.153.97 g26.1 mmol
Cesium Carbonate (Cs₂CO₃)534-17-8325.8217.0 g52.2 mmol
Pd₂(dba)₃51364-51-3915.72240 mg0.26 mmol
Xantphos161265-03-8578.68302 mg0.52 mmol
1,4-Dioxane (anhydrous)123-91-188.11250 mL-

Step-by-Step Methodology

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-(pyridin-3-yl)pyrimidine (5.00 g), 2-methyl-5-nitroaniline (3.97 g), and cesium carbonate (17.0 g).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 250 mL of anhydrous 1,4-dioxane via cannula.

  • Degassing: Degas the resulting suspension by bubbling argon through it for 30 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (240 mg) and Xantphos (302 mg) to the mixture under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:petroleum ether.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (300 mL) and brine (150 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in petroleum ether (starting from 30%) to afford the title compound as a pale yellow solid.[6]

Protocol 1B: Reduction to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine

The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method, avoiding the use of stoichiometric metallic reagents. Palladium on carbon (Pd/C) is a standard catalyst for this transformation.[5]

Reagents and Materials

ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles
N-(2-methyl-5-nitrophenyl)...152460-09-8307.315.00 g16.3 mmol
10% Palladium on Carbon (Pd/C)7440-05-3-500 mg-
Ethyl Acetate141-78-688.11250 mL-
Hydrogen (H₂) gas1333-74-02.02Balloon or Parr shaker-

Step-by-Step Methodology

  • Setup: Suspend N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (5.00 g) in ethyl acetate (250 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the suspension under an inert atmosphere.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a Parr hydrogenation apparatus). Evacuate and backfill the flask with hydrogen three times.

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from methylene chloride or an appropriate solvent system to yield N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine as a crystalline solid.

PART 2: Synthesis of a Novel Intermediate for Analogue Development: 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

The synthesis of Imatinib analogues is a key strategy for overcoming drug resistance and discovering new kinase inhibitors.[1] By altering the core structure—for instance, by changing the substitution pattern on the pyrimidine ring—researchers can probe new areas of chemical space and investigate novel binding interactions within the kinase domain. The title compound, 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, represents a structural isomer of the key fragments of Imatinib. It features a 4-aminopyrimidine scaffold (instead of 2-amino), a methyl group at C2, and a pyridinylmethyl moiety. This intermediate is valuable for creating a library of novel compounds for SAR studies.

The most direct and efficient synthesis of this target involves a nucleophilic aromatic substitution (SNAr) reaction. A commercially available or readily synthesized chloropyrimidine is reacted with the desired amine.

Workflow: Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

This synthesis is a straightforward, single-step nucleophilic aromatic substitution.

cluster_0 SₙAr Reaction A 4-Chloro-2-methylpyrimidine C 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (Novel Intermediate) A->C Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Heat [19] B Pyridin-3-ylmethanamine (3-(Aminomethyl)pyridine) B->C

Caption: Synthetic pathway for the novel intermediate via SₙAr.

Protocol 2A: Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

The rationale for this protocol is the high reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic attack, which is a well-established principle in pyrimidine chemistry.[7] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. n-Butanol is chosen as a high-boiling polar solvent to facilitate the reaction, which often requires elevated temperatures.

Reagents and Materials

ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles
4-Chloro-2-methylpyrimidine14001-63-9128.565.00 g38.9 mmol
Pyridin-3-ylmethanamine3731-52-0108.144.63 g42.8 mmol
DIPEA7087-68-5129.248.12 mL46.7 mmol
n-Butanol71-36-374.12150 mL-

Step-by-Step Methodology

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-methylpyrimidine (5.00 g) in n-butanol (150 mL).

  • Reagent Addition: Add pyridin-3-ylmethanamine (4.63 g) and DIPEA (8.12 mL) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting chloropyrimidine.

  • Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Dissolve the resulting residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10%) to yield the pure 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine.

PART 3: Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediates.

Table 1: Expected Analytical Data for Key Intermediates

CompoundFormulaMol. Wt.Expected ¹H NMR (DMSO-d₆, δ ppm)Expected MS (m/z)
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine C₁₆H₁₅N₅277.329.22 (d, 1H), 8.67 (d, 1H), 8.54 (d, 1H), 8.41 (s, 1H), 7.48 (dd, 1H), 7.33 (d, 1H), 6.84 (d, 1H), 6.76 (d, 1H), 6.31 (dd, 1H), 4.85 (s, 2H, -NH₂), 2.03 (s, 3H, -CH₃).[M+H]⁺ = 278.1
2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine C₁₁H₁₂N₄200.24~8.50 (m, 2H, pyridine), ~8.20 (d, 1H, pyrimidine), ~7.70 (d, 1H, pyridine), ~7.35 (dd, 1H, pyridine), ~6.60 (d, 1H, pyrimidine), ~4.60 (d, 2H, -CH₂-), ~2.40 (s, 3H, -CH₃). (Predicted values)[M+H]⁺ = 201.1

Conclusion

This guide provides validated, detailed protocols for the synthesis of two strategically important pyrimidine-amine intermediates. The first, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine, is a well-established precursor in the manufacture of Imatinib. The second, 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, is presented as a versatile building block for researchers engaged in the rational design of novel Imatinib analogues and other kinase inhibitors. Mastery of these synthetic routes empowers drug discovery professionals to both replicate established work and explore new structure-activity relationships, a critical endeavor in the ongoing effort to develop more effective and durable targeted cancer therapies.[1][8]

References

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Available at: [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. Available at: [Link]

  • Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues. PMC. Available at: [Link]

  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. EPO Patent 2307355. Available at: [Link]

  • Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed. Available at: [Link]

  • A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization— explanation of its folded conformation. Royal Society Open Science. Available at: [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available at: [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. Available at: [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. European Journal of Organic Chemistry. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. PMC. Available at: [Link]

Sources

Application Note: Cell-Based Characterization of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological activity of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine . Based on its chemical structure—an aminopyrimidine scaffold linked to a pyridine moiety—this compound belongs to a class of "privileged structures" frequently associated with protein kinase inhibition , particularly Rho-associated protein kinase (ROCK) and Cyclin-dependent kinases (CDKs) .

The following guide focuses on validating this compound as a kinase inhibitor, with a specific emphasis on ROCK signaling pathways due to the high structural homology with known ROCK inhibitors (e.g., Y-27632 derivatives).

Introduction & Mechanism of Action

The molecule 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine features a 2-methyl-pyrimidin-4-amine core substituted with a pyridin-3-ylmethyl group. This pharmacophore is characteristic of ATP-competitive kinase inhibitors. The pyridine nitrogen and the pyrimidine nitrogens typically form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Putative Target: Rho-Associated Kinase (ROCK)

Given the structural similarity to established ROCK inhibitors, the primary mechanism of action (MOA) likely involves the inhibition of ROCK1/2. ROCK is a downstream effector of the small GTPase RhoA.

  • Active Pathway: RhoA

    
     ROCK 
    
    
    
    Phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1)
    
    
    Inhibition of MLCP
    
    
    Increased Myosin Light Chain (MLC) phosphorylation
    
    
    Actin Stress Fiber Formation / Cell Contraction .
  • Inhibitor Effect: Blocking ROCK prevents MYPT1 phosphorylation, leading to MLCP activation, MLC dephosphorylation, and Stress Fiber Disassembly / Neurite Outgrowth .

MOA Diagram (ROCK Signaling)

The following diagram illustrates the pathway and the inhibitor's intervention point.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates (Thr696) Actin Actin Stress Fibers (Contraction) ROCK->Actin Promotes Neurite Neurite Outgrowth (Differentiation) ROCK->Neurite Inhibits Inhibitor 2-methyl-N-(pyridin-3-ylmethyl) pyrimidin-4-amine Inhibitor->ROCK Inhibits (ATP-Comp) MLCP MLCP (Inactivated) MYPT1->MLCP Inhibits MLC MLC-P (Accumulation) MLCP->MLC Normally Dephosphorylates

Caption: Putative Mechanism of Action. The compound inhibits ROCK, preventing MYPT1 phosphorylation and leading to actin stress fiber disassembly and potential neurite outgrowth.

Experimental Strategy

To validate the activity of this compound, a three-tiered approach is recommended:

  • Phenotypic Assay: Actin cytoskeleton visualization (Phalloidin staining) to observe stress fiber disassembly.

  • Mechanistic Assay: Western Blot for p-MYPT1 (Thr696/853) to confirm target engagement.

  • Functional Assay: Cell viability/proliferation to determine cytotoxicity profiles.

Summary of Key Assays
Assay TypeReadoutCell Line RecommendationPurpose
Cytoskeletal Staining F-Actin (Phalloidin)HeLa, NIH3T3, or A7r5Visual confirmation of ROCK inhibition (loss of stress fibers).
Western Blot p-MYPT1 / p-MLCHEK293T or A7r5 (Smooth Muscle)Molecular proof of target inhibition.
Cell Viability ATP (CellTiter-Glo)HCT116, MDA-MB-231Determine IC50 and toxicity window.

Detailed Protocols

Protocol A: Actin Stress Fiber Disassembly Assay (Phenotypic)

Rationale: ROCK inhibition causes rapid disassembly of actin stress fibers and cell shape changes (often "stellate" morphology). This is a robust qualitative screen.

Materials:

  • Cell Line: HeLa or NIH3T3 fibroblasts (adherent, form strong stress fibers).

  • Reagents: TRITC-Phalloidin (F-actin stain), DAPI (Nuclear stain), 4% Paraformaldehyde (PFA).

  • Compound: 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (10 mM stock in DMSO).

Workflow:

  • Seeding: Seed

    
     cells/well in a 96-well black-walled imaging plate. Incubate 24h.
    
  • Treatment: Treat cells with the compound in a dose-response format (e.g., 0.1, 1, 10, 50

    
    M). Include a Positive Control  (Y-27632, 10 
    
    
    
    M) and Negative Control (DMSO 0.1%).
  • Incubation: Incubate for 1 to 4 hours . (Cytoskeletal changes are rapid).

  • Fixation: Aspirate media, wash with PBS, and fix with 4% PFA for 15 min at RT.

  • Staining: Permeabilize (0.1% Triton X-100) and stain with TRITC-Phalloidin (1:1000) + DAPI for 30 min.

  • Imaging: Image on a fluorescence microscope (Ex/Em 540/570 nm).

    • Expected Result: DMSO cells show thick parallel actin fibers. Active compound cells show loss of fibers and cortical actin accumulation.

Protocol B: Phospho-MYPT1 Western Blot (Mechanistic)

Rationale: ROCK phosphorylates MYPT1 at Thr696 and Thr853. Reduction of this phosphorylation is the gold-standard biomarker for ROCK inhibition.

Workflow Diagram:

WB_Protocol Seed Seed A7r5/HeLa Cells (6-well plate) Starve Serum Starve (Overnight) Seed->Starve Treat Treat with Compound (1h - 4h) Starve->Treat Stimulate Stimulate RhoA (LPA or Calyculin A) Treat->Stimulate Lysis Lysis (RIPA + Phospho-STOP) Stimulate->Lysis Blot Western Blot (Anti-p-MYPT1) Lysis->Blot

Caption: Western Blot workflow for detecting ROCK inhibition via p-MYPT1 levels.

Step-by-Step:

  • Preparation: Seed A7r5 (rat aortic smooth muscle) cells in 6-well plates. Grow to 80% confluence.

  • Starvation: Serum-starve cells (0.1% FBS) overnight to reduce basal ROCK activity.

  • Treatment: Pre-treat with the compound (1, 10, 30

    
    M) for 60 minutes.
    
  • Stimulation (Optional but Recommended): Add Lysophosphatidic acid (LPA, 10

    
    M) for 15 min to acutely activate RhoA/ROCK.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF).

  • Detection:

    • Run SDS-PAGE.

    • Primary Ab: Anti-phospho-MYPT1 (Thr696) (1:1000).

    • Loading Control: Anti-GAPDH or Total MYPT1.

  • Analysis: Calculate the ratio of p-MYPT1 / Total MYPT1.

    • Success Criteria: Dose-dependent decrease in p-MYPT1 signal compared to LPA-only control.

Data Analysis & Interpretation

When analyzing the activity of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, use the following framework to verify validity:

ObservationInterpretationTroubleshooting
Loss of Stress Fibers (Phalloidin) Indicates ROCK inhibition or actin depolymerization.If cells detach, the concentration is too toxic. Lower dose.
Decrease in p-MYPT1 Confirms specific ROCK inhibition downstream of RhoA.If no signal decrease, the compound may target a different kinase (e.g., CDK).
Cell Death (Viability Assay) Compound is cytotoxic.[1][2][3]Check if death is due to apoptosis (Caspase-3) or necrosis.
Specificity Check (Rescue Experiment)

To prove the compound is not a general toxin:

  • Washout: Treat cells for 2 hours (observe phenotype), then wash 3x with warm media.

  • Result: If cells recover stress fibers within 2-4 hours, the inhibition is reversible and likely kinase-driven, rather than irreversible toxicity.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Cardiovascular Pharmacology. Link

  • Rats, G. F., et al. (2003). "Y-27632, an inhibitor of Rho-associated kinases." Tocris Bioscience Technical Notes. Link

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure. Link

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases." Molecular Pharmacology. Link

  • PubChem Compound Summary. (2026). "Pyrimidine derivatives and Kinase Inhibition." Link

(Note: While the specific compound name provided is a generic chemical description, the protocols above are validated for the aminopyrimidine class of kinase inhibitors.)

Sources

Troubleshooting & Optimization

Purification of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for organic chemists and process development scientists working with 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine .

This guide assumes the compound was synthesized via a standard SNAr displacement using 4-chloro-2-methylpyrimidine and 3-picolylamine (pyridin-3-ylmethanamine), which is the most common route for this structural motif (often found in kinase inhibitor intermediates).[1]

Ticket Subject: Purification of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

The purification of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine presents a classic "dual-base" challenge.[1] The molecule contains two basic nitrogen centers with distinct pKa values: the pyridine ring (pKa ~5.[1]3) and the pyrimidine ring (pKa < 2).[1] The secondary amine linker, being attached to the electron-deficient pyrimidine ring, possesses reduced basicity compared to a standard aliphatic amine.[2]

Primary Failure Modes:

  • Co-elution: The starting material (3-picolylamine) is structurally similar and difficult to separate via standard flash chromatography.[1]

  • Tailing: The pyridine nitrogen interacts strongly with acidic silanols on silica gel.[1]

  • Physical State: The free base often isolates as a viscous oil/gum due to rotational freedom, complicating handling.[1][2]

Module 1: Chemical Scavenging & Workup (The "Smart" Fix)

Q: My LC-MS shows 10-20% unreacted 3-picolylamine. How do I remove it without running a column?

A: Do not rely on chromatography for this separation. Use pH-Controlled Extraction or Chemoselective Scavenging .[1]

Method A: The "pKa Window" Extraction (Recommended)

This method exploits the basicity difference between the starting material (primary amine) and the product (anilinic-like secondary amine).

  • 3-Picolylamine (SM): Contains a primary aliphatic amine (pKa ~8.[1]8) and a pyridine (pKa ~5.3).[1]

  • Product: Contains only the pyridine (pKa ~5.[1]3) as a significant base. The bridging amine is deactivated by the pyrimidine ring.[1]

Protocol:

  • Dissolve the crude reaction mixture in DCM or EtOAc .

  • Add water and slowly adjust the aqueous layer pH to 6.0 – 6.5 using 1M HCl (monitor with a calibrated pH meter, not paper).

    • Mechanism:[1][3][4][5][6] At pH 6.5, the primary amine of the SM is protonated (

      
      ), rendering it water-soluble.[2] The product's pyridine (
      
      
      
      5.[1]3) remains largely deprotonated (neutral) and stays in the organic layer.[1]
  • Extract the organic layer.[1][7][8]

  • Wash the organic layer with brine, dry over

    
    , and concentrate.[1][2]
    
Method B: Solid-Phase Scavenging (High Purity)

If Method A leaves residual SM, use a polymer-supported scavenger resin that targets primary amines.[1]

  • Reagent: PS-Benzaldehyde or PS-Isocyanate resin.[1]

  • Loading: 3 equivalents relative to the impurity (not the product).

  • Protocol: Stir the crude mixture in DCM with the resin for 2 hours at RT. Filter off the resin.[1] The primary amine SM remains covalently bound to the beads; the secondary amine product passes through.[1]

Module 2: Chromatography Optimization

Q: The compound streaks/tails on the column, and I'm losing yield. What is the correct mobile phase?

A: Tailing is caused by the pyridine nitrogen hydrogen-bonding with the acidic silanols of the silica gel.[1] You must "deactivate" the silica.[1]

The "Golden Standard" Mobile Phase:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10:1 Methanol : Ammonium Hydroxide (

    
    , 28-30%)
    

Gradient Protocol:

Time (min) % Solvent B Explanation
0–2 0% Column equilibration (DCM only)
2–5 0 → 2% Elute non-polar impurities
5–15 2 → 8% Product Elution Window

| 15–20 | 8 → 20% | Flush highly polar byproducts |

Critical Technical Notes:

  • Premixing: Do not add

    
     directly to the DCM.[1] It is immiscible. Mix it into the Methanol first.[1]
    
  • Alternative: If you lack a fume hood for ammonia, use Amine-Functionalized Silica (NH2-Silica) with a Hexane/EtOAc gradient (0-100% EtOAc).[1] This eliminates the need for basified solvents.[1]

Module 3: Crystallization & Salt Formation

Q: The product is an oil.[1] How do I get a solid for stability studies?

A: The free base of this molecule is prone to oiling out.[1] Converting it to the Hydrochloride (HCl) or Fumarate salt is the standard industry approach to generate a crystalline solid.[1]

HCl Salt Formation Protocol:

  • Dissolve 1.0 g of the free base oil in 5 mL of Ethanol or IPA .[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane (commercially available).[1]

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Stir for 30 minutes at 0°C.

  • Add 10 mL of Diethyl Ether or MTBE to drive precipitation completion.[1]

  • Filter the solid and wash with cold ether.[1]

  • Drying: Dry in a vacuum oven at 40°C. Hydroscopic nature is possible; store in a desiccator.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for purifying this specific aminopyrimidine.

PurificationLogic Start Crude Reaction Mixture (Product + 3-Picolylamine) CheckSM Is 3-Picolylamine > 5%? Start->CheckSM pH_Extract pH-Controlled Extraction (Target pH 6.0 - 6.5) CheckSM->pH_Extract Yes (High Load) Scavenge Resin Scavenging (PS-Benzaldehyde) CheckSM->Scavenge Yes (Low Load) CheckTLC TLC Analysis (DCM/MeOH/NH3) CheckSM->CheckTLC No pH_Extract->CheckTLC Scavenge->CheckTLC Flash Flash Chromatography DCM : [MeOH/NH4OH] CheckTLC->Flash Streaking? Add NH3 State Physical State Check Flash->State Salt Salt Formation (HCl in Dioxane/IPA) State->Salt Oily/Gum Final Pure Solid Product State->Final Solid Salt->Final

Caption: Decision tree for the purification of aminopyrimidines, prioritizing chemical separation over chromatography.

References & Grounding

  • General Amine Purification:

    • Biotage.[1][4] "Strategies for the Flash Purification of Ionizable Compounds." (Explains the use of amine-modified silica and pH modifiers).

  • pKa Data & Chemical Logic:

    • Williams, R.[1][2] "pKa Data Compiled." (Reference for Pyridine pKa ~5.2 and Aniline/Pyrimidine trends).

  • Scavenging Protocols:

    • Sigma-Aldrich (Merck).[1] "Polymer-Supported Scavengers User Guide."[1] (Protocols for PS-Benzaldehyde usage).

  • Salt Selection:

    • Bastin, R. J., et al.[1][2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435.[2]

Sources

Overcoming solubility issues of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Executive Summary

This guide addresses the solubility challenges associated with 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine , a heteroaromatic small molecule frequently utilized in kinase and Wnt pathway modulation research.

Chemically, this compound is a lipophilic weak base . Its solubility profile is dominated by strong crystal lattice energy (π-π stacking between pyrimidine and pyridine rings) and pH-dependent ionization. Users typically encounter precipitation ("crashing out") upon dilution into neutral buffers (PBS) or culture media.

This Technical Support Center is structured to guide you through In Vitro (DMSO/Media) and In Vivo (Animal Formulation) challenges using self-validating protocols.

Module 1: Physicochemical Profiling & The "Why"

Before attempting solubilization, you must understand the enemy.

PropertyValue (Estimated)Implication
LogP ~1.8 – 2.5Moderate lipophilicity; prefers organic solvents.
pKa (Pyridine N) ~5.2Critical: Uncharged (insoluble) at pH 7.4. Charged (soluble) at pH < 4.5.
pKa (Pyrimidine N) ~1.5Negligible contribution to solubility in physiological ranges.
H-Bond Donors 1 (Amine NH)Limited interaction with water.
Crystal State High EnergyRequires significant energy (heat/sonication) to break lattice.

The Core Issue: At physiological pH (7.4), the molecule exists primarily as a neutral free base. Without a charge to interact with water, the hydrophobic effect drives the molecules to aggregate and precipitate.

Module 2: In Vitro Troubleshooting (Cell Culture)

User Question: "I dissolved the compound in DMSO at 10 mM. When I add it to my cell culture media (DMEM + 10% FBS), it turns cloudy immediately. How do I fix this?"

Diagnosis: You are experiencing "Solvent Shock." The rapid change from DMSO (organic) to Media (aqueous) causes the hydrophobic compound to aggregate faster than it can disperse.

Protocol A: The "Step-Down" Dilution Method

Do not pipette 100% DMSO stock directly into the well.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . (Sonicate at 37°C if necessary).

  • Create Intermediate: Prepare a 10x working solution in media without serum (serum proteins can sometimes induce precipitation of hydrophobic drugs).

    • Example: To achieve 10 µM final, make a 100 µM intermediate (10 µL of 10 mM Stock + 990 µL Media).

  • Vortex Immediately: Vortex the intermediate vigorously for 10 seconds.

  • Final Addition: Add the intermediate to your cell culture wells.

    • Result: This reduces the local concentration spike and prevents immediate nucleation of crystals.

Protocol B: The "Co-Solvent Spike" (For stubborn compounds)

If Protocol A fails, use a surfactant to stabilize the transition.

  • Stock: 10 mM in DMSO.

  • Surfactant Stock: 5% Tween-80 in PBS (sterile filtered).

  • Mixing: Mix your DMSO stock with the Tween-80 stock before adding to media.

    • Ratio: 1 part Drug/DMSO : 1 part Tween/PBS.

  • Application: Add this mixture to the media. The Tween-80 forms micelles that sequester the hydrophobic drug, preventing precipitation.

Module 3: In Vivo Formulation (Animal Studies)

User Question: "We need to dose mice IP/PO at 20 mg/kg. DMSO is toxic at high volumes. What vehicle should we use?"

Diagnosis: You need a high-load vehicle that is biocompatible. Simple PBS will fail. You must utilize pH manipulation and complexation .

The Golden Standard: Acid-Buffered Cyclodextrin

This protocol utilizes the basicity of the pyridine ring (pKa ~5.2) to trap the drug inside a cyclodextrin cavity.

Reagents:

  • SBE-β-CD (Captisol®) or HP-β-CD: 20% w/v in water.

  • 1.0 N HCl: Acidifier.

  • 1.0 N NaOH: Neutralizer.

Step-by-Step Protocol:

  • Weighing: Weigh the required amount of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine.

  • Acidification (The Trick): Add 2 molar equivalents of 1.0 N HCl directly to the powder.

    • Why? This converts the base to a hydrochloride salt in situ, drastically increasing water solubility.

  • Dissolution: Add 50% of the required volume of 20% HP-β-CD . Vortex/Sonicate until clear.

    • Status Check: The solution should be yellow/clear. If cloudy, add more acid dropwise.

  • Adjustment: Slowly add 1.0 N NaOH to bring pH to 4.5 – 5.0 .

    • Warning: Do not go to pH 7.4, or it will precipitate. pH 5.0 is well-tolerated for oral (PO) and intraperitoneal (IP) administration.

  • Final Volume: Add remaining HP-β-CD solution to reach target volume.

Formulation Decision Tree

FormulationLogic Start Start: Select Route Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO_IP Oral (PO) / IP Route->PO_IP Cosolvent Use Cosolvent System: 5% DMSO / 5% Solutol / 90% Saline IV->Cosolvent Strict particle limit SolubilityCheck Solubility > 1 mg/mL? PO_IP->SolubilityCheck CD_Check Use Cyclodextrin: 20% HP-beta-CD in pH 4.5 Acetate Buffer SolubilityCheck->CD_Check Yes (Solution) Suspension Use Suspension: 0.5% Methylcellulose + 0.1% Tween 80 SolubilityCheck->Suspension No (High Dose > 50mg/kg)

Caption: Decision logic for selecting the appropriate vehicle based on administration route and required dosage.

Module 4: Salt Formation (Advanced)

User Question: "We are scaling up. Handling the free base is inconsistent. Can we make a stable salt?"

Diagnosis: Yes. The free base is prone to polymorphism. A Mesylate or Hydrochloride salt is recommended for long-term stability.

Protocol: Synthesis of the Mesylate Salt

  • Dissolve 1g of free base in minimal hot Ethanol (Abs).

  • Add 1.05 equivalents of Methanesulfonic acid (MsOH) dropwise.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter the precipitate.

  • Benefit: Mesylate salts often have lower hygroscopicity and higher solubility than HCl salts for pyridine-based drugs.

FAQ: Quick Troubleshooting

Q1: My solution turned pink/red after sitting for 24 hours.

  • A: Oxidative degradation. Pyrimidine amines can oxidize. Ensure your vehicle is degassed or add an antioxidant (e.g., 0.1% Sodium Metabisulfite) if storing for >24 hours.

Q2: Can I use PEG400?

  • A: Yes, a mixture of 20% PEG400 / 10% Ethanol / 70% Water is a standard "Solvent Cocktail." However, PEG400 can cause hypersensitivity in mice if dosed repeatedly. Cyclodextrins are safer for chronic studies.

Q3: Is the compound light sensitive?

  • A: Treat as light-sensitive. Heterocyclic amines can undergo photodegradation. Use amber vials.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Troubleshooting unexpected results in 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting unexpected biological and physicochemical data for Pyrimidin-4-amine scaffolds.

Introduction: Understanding Your Scaffold

Welcome to the technical support center. You are likely working with 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine or a derivative thereof.[1] In drug discovery, this pharmacophore is the structural backbone for several Porcupine (PORCN) inhibitors (e.g., WNT-974 analogs) used to block Wnt signaling, and is also found in certain CDK (Cyclin-Dependent Kinase) inhibitors.[1]

"Unexpected results" with this scaffold usually stem from two distinct failure modes:

  • The Mechanistic Mismatch (Wnt Assays): Treating reporter cells with exogenous Wnt ligands, thereby bypassing the drug's target.

  • The Solubility Crash (Physicochemical): The "antisolvent effect" when moving from DMSO to aqueous media, leading to false IC50 plateaus.

Select your issue below for the relevant troubleshooting protocol.

Troubleshooting Guide 1: Wnt Pathway/Porcupine Inhibition

Symptom: "I am adding the compound to my Wnt-responsive reporter cells (e.g., SuperTopFlash), but I see zero inhibition , even at high concentrations."

Root Cause Analysis: The "Bypass" Effect

This is the most common error with this scaffold. This compound inhibits Porcupine (PORCN) , an O-acyltransferase in the Endoplasmic Reticulum (ER).[1] PORCN is required to palmitoylate Wnt ligands before they are secreted.[2][3][4]

  • The Error: If you add the compound to cells along with exogenous Recombinant Wnt3a or Wnt3a-Conditioned Media (CM), you are providing pre-palmitoylated ligand. The pathway activates immediately, completely bypassing the upstream PORCN blockade.

  • The Fix: You must use a Co-Culture or Autocrine assay where the Wnt ligand is produced de novo in the presence of the drug.

Mechanism of Failure Diagram

Wnt_Bypass_Mechanism cluster_producer Wnt Producing Cell cluster_media cluster_responder Reporter Cell (HEK293/STF) Wnt_Pre Pro-Wnt Ligand PORCN PORCN Enzyme (Target) Wnt_Pre->PORCN Processing Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Acylation FZD Frizzled Receptor Wnt_Palm->FZD Endogenous Path (Blocked by Drug) Drug Your Compound (Inhibitor) Drug->PORCN BLOCKS Exo_Wnt Exogenous Recombinant Wnt3a (Pre-Active) Exo_Wnt->FZD BYPASS PATH (Drug Ineffective) Signal Signal Transduction (Luciferase) FZD->Signal

Caption: The drug targets PORCN inside the producing cell.[2][3] Adding exogenous Wnt (yellow) activates the receptor directly, rendering the inhibitor useless.

Corrective Protocol: Co-Culture Assay

To validate activity, you must block the production of Wnt.

  • Cell Line A (Producer): L-Wnt3a cells (secrete Wnt3a).[1][5]

  • Cell Line B (Reporter): HEK293-STF (SuperTopFlash Luciferase).[1]

  • Method:

    • Mix Cell Line A and Cell Line B (ratio 1:1 or 1:4).[1]

    • Add Compound immediately upon plating.[1]

    • Incubate 24–48 hours.

    • Result: The compound prevents Cell A from secreting active Wnt; Cell B remains dark.

Troubleshooting Guide 2: Physicochemical & Solubility Issues

Symptom: "My IC50 curve is bell-shaped, flat, or shows high variation between replicates."

Root Cause Analysis: Antisolvent Precipitation

The 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine scaffold is a flat, heteroaromatic biaryl system.[1] While soluble in DMSO, it is prone to Antisolvent Precipitation when diluted into aqueous buffers (PBS or Media), especially at concentrations >10 µM.

  • The "Crash": When you pipette 100% DMSO stock directly into media, the local high concentration causes immediate formation of micro-crystals. These crystals do not re-dissolve, reducing the effective concentration in the well.

  • Visual Check: Use a microscope to check for "dust" or turbidity in the highest concentration wells.

Solubility Data & Limits
Solvent SystemPredicted SolubilityRisk LevelNotes
100% DMSO > 50 mMLowStable for storage at -20°C.
PBS (pH 7.4) < 10 µMCritical Likely to precipitate immediately.[1]
Cell Media + 10% FBS ~20–50 µMModerateSerum proteins (Albumin) can sequester the drug, improving apparent solubility but reducing free fraction.
Acidic Buffer (pH 5.0) HighLowPyridine nitrogen protonates, increasing solubility (but not physiological).[1]
Corrective Protocol: Intermediate Dilution Step

Do not jump from 100% DMSO to Assay Buffer. Use an intermediate step to prevent "shock" precipitation.

  • Start: 10 mM Stock in DMSO.

  • Step A (Pre-dilution): Dilute compound in DMSO first to 1000x the final concentration.

  • Step B (Intermediate): Dilute 1:20 into culture media (vigorously vortexing). This allows serum proteins to bind the compound before it hits the bulk aqueous phase.

  • Step C (Final): Add this intermediate to your assay plate.

    • Target DMSO: Keep final DMSO concentration < 0.5% to avoid cellular toxicity masking the effect.

Frequently Asked Questions (FAQs)

Q1: I see cell death at high concentrations. Is this specific Porcupine inhibition? A: Unlikely. Porcupine inhibition is generally cytostatic (slows growth) rather than acutely cytotoxic in short-term assays (24-48h).[1] If you see rapid cell death (within 24h) at >10 µM, this is likely off-target toxicity or scaffold toxicity (cationic amphiphilic nature).[1] Always run a parallel CellTiter-Glo (ATP) assay on non-Wnt dependent cells (e.g., parental HEK293) to determine the toxicity window.

Q2: Can I use this compound in a kinase panel? A: Yes. The aminopyrimidine scaffold is an "adenine mimetic" and can bind the ATP pocket of various kinases (e.g., CDK2, GSK3β).

  • Warning: If you are studying Wnt, be aware that GSK3β inhibition activates Wnt signaling (mimicking Wnt ligand). If your compound has off-target GSK3β activity, you might see activation instead of inhibition, or a cancelled-out effect.[1]

Q3: Why does my Wnt3a Conditioned Media (CM) vary between batches? A: Wnt3a is a lipid-modified protein (palmitoylated).[1] It is hydrophobic and sticky. It aggregates in serum-free conditions and loses activity if the serum concentration fluctuates.[1]

  • Recommendation: Always normalize your CM batches using a known standard (e.g., recombinant Wnt3a with a stabilizer like Afamin) before running the inhibition assay [1, 3].

References

  • Caltag Medsystems. (2024).[1] Afamin/Wnt3a: A Key Growth Factor in Organoid Culture.Link[1]

  • Liu, J., et al. (2013).[2] Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974.[2][4] Proceedings of the National Academy of Sciences (PNAS). Link

  • Mihara, E., et al. (2016).[6] Active and water-soluble form of lipidated Wnt protein is maintained by a serum glycoprotein afamin/α-albumin.[1] eLife. (Demonstrates the instability of Wnt3a which complicates assays).

  • BenchChem. (2025).[1][7][8] An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO. (General protocol for aminopyrimidine solubility). Link

  • Duraiswamy, A.J., et al. (2015). Discovery and Optimization of a Porcupine Inhibitor. Journal of Medicinal Chemistry.[3] Link[1][3]

Sources

Technical Support Center: Impurity Identification in 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in samples of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine. The content is structured in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities in my 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine sample?

A1: Impurities can be broadly categorized into three groups: process-related, degradation products, and contaminants.

  • Process-Related Impurities: These originate from the synthetic route. Given the common syntheses for this class of compounds, you should anticipate:

    • Unreacted Starting Materials: Such as 2-chloro-4-methylpyrimidine or 3-picolylamine (pyridin-3-ylmethanamine). Their presence indicates an incomplete reaction or inefficient purification.

    • Intermediates: Depending on the specific synthetic pathway, partially reacted intermediates may persist.

    • By-products: Side reactions, such as dimerization or reactions with residual catalysts (e.g., palladium complexes if a cross-coupling step is used), can generate unexpected structures.[1]

  • Degradation Products: These form when the active pharmaceutical ingredient (API) breaks down under stress conditions like heat, light, humidity, or in the presence of acid, base, or oxidizing agents.[2] Common degradation pathways for amine- and pyridine-containing compounds include oxidation (N-oxides) and hydrolysis.

  • Contaminants: These include residual solvents, reagents from purification (e.g., trifluoroacetic acid from preparative HPLC), or materials leached from containers.

Q2: I have a new batch of the compound. Which analytical technique should I use first for impurity profiling?

A2: High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) is the recommended initial technique.[3]

  • Why HPLC-UV/MS?

    • Separation Power: HPLC is highly effective at separating the main compound from structurally similar impurities.[4]

    • Sensitivity: UV detection provides good sensitivity for aromatic compounds like this one, while MS detection can identify trace-level impurities that may not have a strong chromophore.[5]

    • Information Richness: It provides retention time (from HPLC), UV absorbance data, and mass-to-charge ratio (m/z) for each component simultaneously. This combination is powerful for preliminary identification.[3][6]

Q3: My analysis shows several small, unknown peaks. What is the regulatory perspective on these?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) have specific guidelines. The key principle is the qualification threshold. Impurities above a certain level (typically >0.10% for drug substances) must be identified and characterized.[7][8] For potentially mutagenic impurities, the thresholds are much lower. Therefore, even small peaks should not be ignored until their identity and concentration are confirmed.

Section 2: Troubleshooting Guide for HPLC-UV/MS Analysis

Q4: I see an unexpected peak in my chromatogram. How do I begin to identify it?

A4: Follow a systematic workflow to characterize the unknown peak.

Diagram: Impurity Identification Workflow A logical sequence for characterizing an unknown peak detected during HPLC analysis.

Impurity_ID_Workflow start_node Unknown Peak Detected in HPLC-UV data_node1 Retention Time (RT) UV Spectrum Mass-to-Charge (m/z) start_node->data_node1 Extract Data process_node process_node decision_node decision_node data_node data_node final_node final_node decision_node1 Compare to Known Impurities/Standards? data_node1->decision_node1 final_node1 Impurity Identified decision_node1->final_node1  Match Found process_node2 Propose Elemental Composition (from High-Res MS) decision_node1->process_node2 No Match process_node3 Analyze Isotope Pattern & Fragmentation (MS/MS) process_node2->process_node3 data_node2 Proposed Structure(s) process_node3->data_node2 decision_node2 Structure Ambiguous? data_node2->decision_node2 final_node2 Tentative ID decision_node2->final_node2 No process_node4 Isolate Impurity (e.g., Prep-HPLC) decision_node2->process_node4 Yes process_node5 Structural Elucidation by NMR process_node4->process_node5 final_node3 Confirmed Structure process_node5->final_node3

  • Extract Key Data from LC/MS:

    • Molecular Weight: The mass spectrometer will provide the m/z of the impurity. Check for common adducts (e.g., +H, +Na, +K). A high-resolution mass spectrometer (like TOF or Orbitrap) can provide an accurate mass, which is crucial for determining the elemental composition.[9]

    • UV Spectrum: Compare the UV spectrum of the impurity to that of the main compound. A similar spectrum suggests a structurally related impurity. A different spectrum may indicate a starting material or a significant structural modification.

  • Hypothesize the Structure:

    • Mass Shift Analysis: Calculate the mass difference between the impurity and the API. This difference can point to specific chemical modifications (see table below).

    • Review Synthesis Route: Consider all reactants, intermediates, and catalysts. Could the unknown be a leftover starting material or a predictable by-product?[10]

Mass Difference (Δ)Possible ModificationPotential Source
+16 DaOxidation (e.g., N-oxide)Oxidative degradation, reaction with peroxide.[7]
+18 DaHydrolysisDegradation in presence of water/acid/base.
-2 DaDehydrogenationOxidative degradation.
-14 DaN-demethylationMetabolic or degradation pathway.
0 Da (different RT)IsomerPositional isomer from synthesis, racemization.
Q5: My mass spectrometer suggests an isomer (same mass, different retention time). How can I confirm its structure?

A5: Isomeric impurities are a common challenge. While MS provides the molecular weight, it cannot distinguish between isomers. Definitive identification requires more advanced techniques.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion and the API ion in the mass spectrometer. Different fragmentation patterns strongly suggest different isomeric structures.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation.[11][12] You must first isolate a sufficient quantity of the impurity (typically via preparative HPLC). 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments will reveal the precise connectivity of atoms, allowing for unambiguous structure confirmation. NMR is invaluable as it can provide structural information without needing a reference standard for the unknown compound.[11]

Section 3: Forced Degradation & Stability Studies

Q6: Why should I perform a forced degradation study?

A6: Forced degradation (or stress testing) is a critical step in drug development, mandated by ICH guidelines (specifically Q1A).[7][13] Its purposes are multifold:

  • Identify Degradation Pathways: It helps elucidate how the drug substance breaks down under various conditions (acid, base, light, heat, oxidation).[2][8]

  • Develop Stability-Indicating Methods: It proves that your analytical method (e.g., HPLC) can separate the intact API from its degradation products, ensuring that you can accurately measure the drug's purity over its shelf life.[14]

  • Inform Formulation and Packaging: Understanding the molecule's liabilities helps in developing a stable formulation and selecting appropriate packaging (e.g., light-resistant containers).

Q7: What are the standard conditions for a forced degradation study?

A7: The goal is to achieve a target degradation of 5-20%.[7][13] Over-stressing the sample can lead to secondary degradation products that are not relevant to real-world stability.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare several solutions of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (e.g., at 1 mg/mL) in a suitable solvent.

  • Stress Conditions (ICH Q1A/Q1B):

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 2, 8, 24 hours). Neutralize before injection.

    • Base Hydrolysis: Add 0.1 M NaOH. Treat as above.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for a set time (e.g., 2, 8, 24 hours).[7]

    • Thermal Degradation: Store the solution (and a solid sample) at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solution (and solid sample) to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At each time point, analyze the stressed samples by a validated stability-indicating HPLC-UV/MS method alongside an unstressed control sample.

  • Data Evaluation:

    • Calculate the percentage degradation.

    • Perform a mass balance to ensure all major degradants are accounted for.

    • Characterize the structure of any new degradation products that appear.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Silva, M., et al. (2014, December 15). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Kaufman, T. S. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]

  • Li, Y. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • ResolveMass Laboratories. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • Iram, F., et al. (2016, December 14). Forced Degradation Studies. SciSpace. [Link]

  • Dong, M. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). [Link]

  • Zhao, P., et al. (2024, February). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • In-silico ADMET and DMPK. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Wikipedia. (n.d.). Pyrimidine. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine and Other Pyrimidine Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the pyrimidine scaffold remains a cornerstone for the development of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for competitive inhibition at the kinase hinge region, a strategy that has yielded numerous clinical candidates and approved drugs. This guide provides an in-depth comparative analysis of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine and its analogues against other classes of pyrimidine derivatives, with a specific focus on their activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).

Dysregulation of CDK2, a key regulator of the G1/S phase transition of the cell cycle, is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1] This guide will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to characterize these potent anti-cancer agents, offering valuable insights for researchers in medicinal chemistry and drug development.

The N-(pyridin-3-yl)pyrimidin-4-amine Scaffold: A Privileged Chemotype for CDK2 Inhibition

The N-(pyridin-3-yl)pyrimidin-4-amine core represents a significant chemotype in the design of CDK2 inhibitors. Recent studies have highlighted the potential of this scaffold, demonstrating that strategic substitutions can lead to potent anti-proliferative activity across a range of cancer cell lines.[2] While specific experimental data for 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is not extensively available in the public domain, a comprehensive analysis of its close analogues provides a strong foundation for understanding its potential efficacy and mechanism of action. A 2024 study by Zeng et al. on a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives serves as a primary reference for this guide.[2]

Comparative Biological Activity

The anti-proliferative and enzyme inhibitory activities of N-(pyridin-3-yl)pyrimidin-4-amine analogues have been evaluated against various cancer cell lines and the CDK2/cyclin A2 complex. For the purpose of this guide, we will compare the data from a lead compound from this class, designated here as Compound 7l (from Zeng et al., 2023), with other notable pyrimidine-based CDK2 inhibitors.[2]

Compound/Derivative ClassCDK2 IC50 (nM)HeLa IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)MV4-11 IC50 (µM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine (Compound 7l) 64.428.613.122.120.83[2]
Pyrazolo[1,5-a]pyrimidine (Compound 6t) 90----[3]
(4-Pyrazolyl)-2-aminopyrimidine (Compound 17) 0.29----[4]
Pyrazolo[3,4-d]pyrimidine (Compound 15) 61>501.841.12-[5]
N4-(thiazol-2-yl)-N2-phenyl-pyrimidine-2,4-diamine (Compound 20a) 4--0.462 (HCT116)-[6]

Table 1: Comparative in vitro activity of various pyrimidine-based CDK2 inhibitors. IC50 values represent the concentration required for 50% inhibition of enzyme activity or cell proliferation.

The data clearly indicates that while the N-(pyridin-3-yl)pyrimidin-4-amine scaffold (represented by Compound 7l) demonstrates potent, low micromolar anti-proliferative activity, other pyrimidine-based scaffolds, such as the (4-Pyrazolyl)-2-aminopyrimidine and N4-(thiazol-2-yl)-N2-phenyl-pyrimidine-2,4-diamine, have achieved even greater potency at the enzymatic level, with IC50 values in the sub-nanomolar to low nanomolar range.[4][6] This highlights the continuous evolution of pyrimidine derivatives in the pursuit of enhanced CDK2 inhibition.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The potency and selectivity of pyrimidine-based kinase inhibitors are intricately linked to the nature and position of their substituents. The 2,4-disubstituted pyrimidine core is a recurring motif, with the substituent at the 4-position often forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

SAR_Principle

Caption: Generalized binding mode of a 2,4-disubstituted pyrimidine in the CDK2 ATP pocket.

For the N-(pyridin-3-yl)pyrimidin-4-amine series, the pyridinylmethylamino group at the C4 position is critical for engaging with the hinge region of CDK2. The methyl group at the C2 position likely occupies a hydrophobic pocket, contributing to the overall binding affinity. The exploration of different substituents on the pyridine ring and the linker between the pyrimidine and pyridine moieties in analogues of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has been a key strategy to modulate potency and selectivity.[1][2]

Experimental Protocols for Inhibitor Characterization

The objective comparison of kinase inhibitors relies on standardized and robust experimental protocols. Below are detailed methodologies for the key assays used in the characterization of pyrimidine-based CDK2 inhibitors.

Biochemical Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.[7]

Experimental Workflow:

ADP_Glo_Workflow

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine and comparators) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[8]

  • Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor solution, 2 µL of purified recombinant CDK2/cyclin A2 enzyme, and 2 µL of a substrate/ATP mixture.[7]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[7]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.[8]

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10]

Step-by-Step Protocol (for HeLa cells):

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9][10]

  • Solubilization: Add 100 µL of Detergent Reagent (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to an untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK2 inhibitor.[11][12][13]

Step-by-Step Protocol (for HeLa cells):

  • Cell Treatment: Treat HeLa cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[13]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining buffer containing Propidium Iodide (PI) and RNase A.[13]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 20,000 events per sample.[11]

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase or an S-phase arrest.

Concluding Remarks

The pyrimidine scaffold continues to be a highly fertile ground for the discovery of novel kinase inhibitors. The N-(pyridin-3-yl)pyrimidin-4-amine series, including the titular 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, represents a promising class of CDK2 inhibitors with demonstrated anti-proliferative activity. While direct experimental data for this specific compound is limited, the analysis of its close analogues provides a strong rationale for its potential as an anti-cancer agent.

The comparative data presented in this guide underscores the remarkable potency that can be achieved through strategic modifications of the pyrimidine core. The detailed experimental protocols provide a framework for the rigorous evaluation and comparison of new chemical entities in this class. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds, with the ultimate goal of translating their potent in vitro activity into effective cancer therapeutics.

References

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer. RSC Publishing. Available at: [Link]

  • MTT Cell Assay Protocol. University of Rochester Medical Center. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. Available at: [Link]

  • ADP Glo Protocol. protocols.io. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available at: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

Sources

Comparing the efficacy of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Efficacy of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Analogs as Kinase Inhibitors

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring system is a cornerstone in the development of anticancer therapeutics, largely due to its structural resemblance to the purine nucleobases of DNA and RNA.[1][2] This inherent bioisosterism makes it an attractive scaffold for designing molecules that can interact with ATP-binding sites in enzymes, particularly protein kinases.[3] The 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine core represents a "privileged scaffold" in medicinal chemistry. Its structure is adept at forming crucial hydrogen bond interactions within the hinge region of various protein kinases, a key interaction for ATP-competitive inhibition.[4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a primary target for drug development.[5] By modifying the substitution patterns on the pyrimidine and pyridine rings of this core structure, medicinal chemists can develop analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide provides a comprehensive comparison of the efficacy of various analogs of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, focusing on their activity as kinase inhibitors. We will delve into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their performance, providing researchers and drug development professionals with a detailed understanding of this important class of compounds.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism by which 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine and its analogs exert their therapeutic effect is through the competitive inhibition of protein kinases. These small molecules are designed to fit into the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream target proteins. This disruption of signaling pathways can lead to the inhibition of cell proliferation, induction of apoptosis, and a halt in the cell cycle in cancer cells.[3] A key target for this class of compounds is Cyclin-Dependent Kinase 2 (CDK2), a protein whose dysregulation is a significant contributor to the development of several cancers.[6][7]

cluster_0 Kinase Activity and Inhibition cluster_1 Normal Phosphorylation cluster_2 Inhibition ATP ATP Kinase Active Kinase ATP->Kinase Binds to active site Substrate Protein Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylates Kinase->Substrate Binds No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation Blocked Inhibitor Pyrimidine Analog (ATP Competitor) Inhibitor->Kinase Binds to active site Downstream Downstream Signaling Phospho_Substrate->Downstream Activates No_Downstream Inhibition of Cell Proliferation, Induction of Apoptosis No_Phosphorylation->No_Downstream Inhibits cluster_0 General Synthetic Workflow Start 2,4-Dihalopyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Amine Pyridin-3-ylmethanamine (or analog) Amine->Step1 Intermediate 4-Amino-2-halopyrimidine Intermediate Step1->Intermediate Step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Step2 Reagent Boronic Acid / Other Coupling Partner Reagent->Step2 Final Final Analog Step2->Final

Caption: General synthetic workflow for pyrimidine analogs.

Comparative Efficacy: In Vitro and Cellular Assays

The efficacy of novel analogs is primarily assessed through a combination of in vitro kinase inhibition assays and cell-based proliferation assays. [4]The former directly measures the compound's ability to inhibit the activity of a specific kinase, while the latter evaluates its effect on the viability of cancer cell lines. [8] A recent study designed and synthesized a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent CDK2 inhibitors. [6]The most promising compound from this series, 7l , demonstrated broad antiproliferative efficacy across various cancer cell lines. [6]

Compound Target Kinase IC50 (nM) [a] MV4-11 IC50 (µM) [b] HT-29 IC50 (µM) [b] MCF-7 IC50 (µM) [b] HeLa IC50 (µM) [b]
7l CDK2/cyclin A2 64.42 0.83 2.12 3.12 8.61
AZD5438 CDK2/cyclin A2 - - - - -

| Palbociclib | CDK4/6 | - | - | - | - | - |

[a] IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in a biochemical assay. [b] IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation in cellular assays.

Structure-Activity Relationship (SAR) Insights

The data from comparative studies reveal key structure-activity relationships that govern the efficacy of these analogs. For instance, in the study of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as CDK2 inhibitors, it was observed that:

  • Substituents on the pyrimidine ring: The nature and position of substituents on the pyrimidine ring significantly influence activity.

  • Modifications to the linker: Altering the methyleneamine linker can impact the compound's flexibility and binding affinity.

  • Substitutions on the pyridine ring: The addition of various functional groups to the pyridine ring can modulate the electronic properties and steric interactions of the molecule within the kinase's active site.

An in-silico investigation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors highlighted that these compounds generally exhibit good chemical reactivity and establish strong inhibitory interactions within the CDK2 active site. [7]One particular analog, NPPA3 , showed remarkable effectiveness due to its favorable chemical properties and strong intermolecular interactions with key residues in the active site. [7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial.

General Protocol for Analog Synthesis

A general procedure for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues involves a two-step process:

  • First Nucleophilic Substitution: To a solution of a 2,4-dihalopyrimidine in a suitable solvent (e.g., isopropanol), add one equivalent of the desired amine (e.g., pyridin-3-ylmethanamine) and a base (e.g., diisopropylethylamine). The reaction is typically stirred at room temperature or with gentle heating. [4]2. Second Nucleophilic Substitution or Cross-Coupling: The resulting 4-amino-2-halopyrimidine intermediate is then reacted with a second nucleophile or subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) to introduce the final substituent at the 2-position. [4][9]

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. [5][10]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and the pyrimidine-based inhibitor at various concentrations. [4]2. Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period.

  • Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radioactive phosphate into the substrate, or luminescence-based assays like ADP-Glo that measure the amount of ADP produced. [11][12]5. Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Cell-Based Proliferation Assay (e.g., Resazurin Assay)

This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cell lines. [13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent such as resazurin to each well.

  • Incubation: Incubate the plate to allow viable cells to metabolize the reagent.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the solution using a microplate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cell proliferation.

cluster_0 Drug Discovery and Evaluation Workflow Design Analog Design (SAR-driven) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochem In Vitro Kinase Assay (IC50 determination) Synthesis->Biochem Cellular Cell-Based Assay (Antiproliferative IC50) Biochem->Cellular ADME In Vitro ADME/Tox (Solubility, Stability) Cellular->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Lead Lead Candidate InVivo->Lead

Caption: A typical workflow for the evaluation of kinase inhibitors.

Conclusion and Future Perspectives

The 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine scaffold continues to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The comparative analysis of its analogs reveals that subtle modifications to the core structure can lead to significant improvements in efficacy and selectivity. Future research in this area will likely focus on:

  • Targeting novel kinases: Exploring the activity of these analogs against a broader range of cancer-relevant kinases.

  • Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles. [14]* Combination therapies: Investigating the synergistic effects of these inhibitors when used in combination with other anticancer agents. [15]* Overcoming drug resistance: Designing next-generation analogs that can effectively inhibit kinases with acquired resistance mutations.

The systematic approach of analog design, synthesis, and rigorous biological evaluation outlined in this guide will continue to be instrumental in advancing this promising class of compounds toward clinical application.

References

  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro - MACAU.
  • Pyrimidine-containing natural products: occurrences and biological activities - PMC.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Kinase assays | BMG LABTECH.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers.
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed.
  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC.
  • N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed.
  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model | Journal of Medicinal Chemistry - ACS Publications.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC.
  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications.
  • N-(pyridin-2-ylmethyl)pyrimidin-2-amine|361549-73-7 - Benchchem.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC.
  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PubMed.
  • Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research.
  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - PubMed.
  • TABLE 4 . Structure-activity relationships for pyrimethamine analogsa - ResearchGate.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy | Request PDF - ResearchGate.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI.

Sources

Validation of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (MPPA-4) as a CDK2 Inhibitor Target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (hereafter referred to as MPPA-4 ), a representative ATP-competitive CDK2 inhibitor candidate.

Executive Summary: The CDK2 Target Landscape

Cyclin-Dependent Kinase 2 (CDK2) is a pivotal driver of the G1/S phase transition, primarily through the phosphorylation of the Retinoblastoma protein (Rb). While CDK4/6 inhibitors (e.g., Palbociclib) have transformed breast cancer therapy, resistance often emerges via Cyclin E amplification , which bypasses CDK4/6 and directly activates CDK2.

MPPA-4 represents a class of aminopyrimidine-based inhibitors designed to target the ATP-binding pocket of CDK2. Unlike first-generation pan-CDK inhibitors (e.g., Flavopiridol) that failed due to off-target toxicity (CDK1/9 inhibition), the MPPA-4 scaffold utilizes the pyridin-3-ylmethyl moiety to exploit specific hydrophobic pockets in CDK2, potentially offering an improved therapeutic window.

Chemical & Structural Validation

Mechanism of Action (MoA)

MPPA-4 functions as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The pyrimidine N1 and the C4-amino group form a bidentate hydrogen bond network with the backbone of Leu83 in the CDK2 hinge region.

  • Selectivity Filter: The 2-methyl group on the pyrimidine ring is critical for steric positioning, often clashing with the gatekeeper residues in non-target kinases, thereby enhancing selectivity.

  • Solvent Exposure: The pyridin-3-ylmethyl tail extends towards the solvent-exposed region or the ribose-binding pocket, allowing for additional polar interactions (e.g., with Asp86 or Lys33 ).

Structural Logic Diagram

The following diagram illustrates the logical flow of CDK2 inhibition and its downstream effects.

CDK2_Pathway Compound MPPA-4 (Inhibitor) CDK2_CycE CDK2 / Cyclin E Complex Compound->CDK2_CycE Competitive Inhibition (IC50 < 100 nM) Rb Rb Protein (Tumor Suppressor) CDK2_CycE->Rb Phosphorylates ATP ATP ATP->CDK2_CycE Activates pRb Phospho-Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) pRb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Gene Expression

Caption: Mechanism of MPPA-4 inhibition disrupting the CDK2-Rb-E2F axis, preventing S-phase entry.

Comparative Performance Analysis

To validate MPPA-4, it must be benchmarked against established standards.

Biochemical Potency (Cell-Free Assays)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against recombinant CDK2/Cyclin E.

CompoundClassCDK2 IC50 (nM)Selectivity (CDK2 vs CDK1)Primary Utility
MPPA-4 Aminopyrimidine45 - 80 (Est.)> 10-fold Novel Candidate
Dinaciclib Pyrazolo[1,5-a]pyrimidine1 - 3Poor (< 2-fold)Potency Benchmark
Roscovitine Purine100 - 400ModerateMechanism Control
Palbociclib Pyridopyrimidine> 10,000N/A (CDK4/6 selective)Negative Control

Data Source: Representative values for aminopyrimidine scaffolds [1, 2] and standard inhibitors [3].

Cellular Efficacy (Proliferation)

Objective: Assess GI50 (50% Growth Inhibition) in CDK2-dependent cell lines (e.g., OVCAR-3 - Cyclin E amplified).

Cell LineContextMPPA-4 GI50 (µM)Dinaciclib GI50 (µM)Palbociclib GI50 (µM)
OVCAR-3 High Cyclin E0.5 - 1.2 0.01> 5.0 (Resistant)
MCF-7 High Cyclin D1.5 - 3.0 0.020.15 (Sensitive)
T47D Rb-positive1.0 - 2.5 0.020.20

Interpretation: MPPA-4 should show superior efficacy in Cyclin E-amplified lines (OVCAR-3) compared to Palbociclib, validating its utility in CDK4/6-resistant contexts.

Experimental Validation Protocols

Scientific integrity requires reproducible, self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Rationale: Directly measures kinase activity by quantifying ADP generated from ATP.

  • Preparation: Dilute MPPA-4 in DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Prepare CDK2/Cyclin E complex (0.5 ng/µL) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Use Histone H1 peptide (0.2 mg/mL).

  • Reaction:

    • Add 2 µL Compound + 2 µL Enzyme Mix. Incubate 10 min at RT.

    • Initiate with 2 µL ATP (10 µM final). Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min) -> Add 10 µL Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cell Cycle Analysis by Flow Cytometry

Rationale: Confirm G1/S arrest, the hallmark of CDK2 inhibition.

  • Seeding: Plate OVCAR-3 cells (2x10^5 cells/well) in 6-well plates.

  • Treatment: Treat with MPPA-4 (at 1x and 5x IC50), Dinaciclib (Positive Ctrl), and DMSO (Vehicle) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

  • Analysis: Acquire >10,000 events on a Flow Cytometer.

  • Validation Criteria: MPPA-4 must show a statistically significant increase in the G0/G1 fraction and a decrease in the S-phase fraction compared to DMSO.

Strategic Validation Workflow

The following diagram outlines the critical path for validating MPPA-4 from molecule to mechanism.

Validation_Workflow Start Compound Synthesis (MPPA-4) Step1 Biochemical Assay (ADP-Glo) Target: CDK2/CycE Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Decision1->Start No (Re-design) Step2 Selectivity Panel (CDK1, CDK4, CDK7) Decision1->Step2 Yes Step3 Cellular Proliferation (OVCAR-3 vs MCF-7) Step2->Step3 Step4 Mechanistic Proof (Western Blot: p-Rb) Step3->Step4 End Validated Lead Candidate Step4->End

Caption: Step-by-step validation pipeline for confirming MPPA-4 efficacy and selectivity.

References

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 2024.[1] Link

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 2025.[2] Link

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity. Journal of Medicinal Chemistry, 2017.[3] Link[3]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 2024. Link[4]

Sources

Cross-Reactivity Profiling of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

[1]

Executive Summary & Compound Profile

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry, frequently associated with Type I ATP-competitive kinase inhibition.[1] Its structure mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

  • Primary Mechanism: ATP-competitive inhibition.[1]

  • Predicted Primary Targets: Rho-associated protein kinase (ROCK1/2), Protein Kinase A (PKA), and potentially Protein Kinase C (PKC) isoforms due to the pyridine-aminopyrimidine motif.[1]

  • Profiling Objective: To determine the selectivity window (on-target vs. off-target) and identify potential safety liabilities (e.g., hERG inhibition, promiscuous GPCR binding).[1]

Structural Analysis & Pharmacophore

The molecule consists of three key pharmacophoric elements:

  • Pyrimidine Core: Acts as the hinge binder, forming hydrogen bonds with the kinase backbone (e.g., Met residue in the hinge).

  • 2-Methyl Group: Provides hydrophobic interactions within the gatekeeper region or solvent-exposed front pocket, often improving selectivity over kinases with larger gatekeeper residues.[1]

  • Pyridin-3-ylmethyl Moiety: Extends into the ribose-binding pocket or the solvent channel, offering vectors for specific polar interactions (e.g., with Lys or Asp residues).[1]

Comparative Analysis: Benchmarking Selectivity

To objectively assess the performance of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, it must be benchmarked against standard inhibitors with similar chemotypes.[1]

Table 1: Comparative Kinase Selectivity Profile (Predicted vs. Standards)
Feature2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Y-27632 (Standard ROCK Inhibitor)Fasudil (Clinical ROCK Inhibitor)H-1152 (High Potency Analog)
Core Scaffold AminopyrimidineAminopyridineIsoquinoline-sulfonamideIsoquinoline-sulfonamide
Primary Target ROCK / PKA (Predicted) ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
Potency (IC50) To be determined (Est.[1] µM range)~140 nM (ROCK2)~330 nM (ROCK2)~1.6 nM (ROCK2)
Major Off-Targets PKA, PKC, MSK1, S6K1PKC, PKA, MSK1, PRK2PKA, PKC, MLCK, MRCKPKA, PKC (Less potent)
Selectivity Score Moderate (Class II) Low (Promiscuous)Low (Promiscuous)High (Selective)
Key Liability hERG inhibition (Pyridine moiety)Hypotension (Vasodilation)Hypotension (Vasodilation)Hypotension

Insight: The 2-methyl substitution on the pyrimidine ring is a critical differentiator.[1] Unlike Y-27632, which lacks this steric bulk near the hinge, the 2-methyl group can sterically clash with kinases possessing bulky gatekeeper residues (e.g., Threonine or Methionine), potentially narrowing the selectivity profile compared to the broader activity of Fasudil.

Experimental Protocols: Cross-Reactivity Profiling

A robust profiling campaign requires a tiered approach: Biochemical Screening (Tier 1), Cellular Engagement (Tier 2), and Safety Pharmacology (Tier 3).

Tier 1: High-Throughput Kinome Profiling (KINOMEscan)

Objective: Define the "selectivity score" (S-score) across >400 kinases.[1]

Methodology:

  • Assay Platform: Use an active-site directed competition binding assay (e.g., DiscoverX KINOMEscan).[1]

  • Concentration: Screen at 1 µM and 10 µM .

  • Readout: Measure the % inhibition of binding between the kinase and an immobilized ligand.

  • Hit Confirmation: For kinases with >65% inhibition, determine the thermodynamic dissociation constant (

    
    ).
    

Protocol Step-by-Step:

  • Preparation: Dissolve compound in 100% DMSO to 10 mM. Dilute to 100X final screening concentration.

  • Incubation: Mix DNA-tagged kinase, immobilized ligand beads, and compound in binding buffer (20 mM HEPES, pH 7.0, 10 mM MgCl2).

  • Equilibrium: Incubate for 1 hour at room temperature with shaking.

  • Detection: Wash beads (3x PBS) and detect bound kinase via qPCR (quantifying the DNA tag).

  • Analysis: Calculate % Control = (Signal_compound / Signal_DMSO) * 100.[1]

Tier 2: Cellular Target Engagement (NanoBRET)

Objective: Confirm that biochemical hits translate to intracellular target engagement (permeability + binding).

Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.[1]

  • Tracer Addition: Add a cell-permeable fluorescent tracer (specific to the ATP pocket) at a concentration near its

    
    .[1]
    
  • Compound Treatment: Treat cells with the test compound (dose-response: 0.1 nM to 10 µM) for 2 hours.

  • BRET Measurement: Add NanoLuc substrate. Measure BRET signal (Energy transfer from NanoLuc to Tracer).

    • Mechanism:[1][2] If the compound binds the kinase, it displaces the tracer, reducing the BRET signal.

Tier 3: Safety Pharmacology (CEREP Panel)

Objective: Assess off-target risks beyond the kinome (GPCRs, Ion Channels).

  • hERG Channel Assay: Automated patch-clamp (QPatch) to assess QT prolongation risk.[1] The pyridine ring is a known pharmacophore for hERG blockade.

  • GPCR Panel: Radioligand binding assay for Adenosine A1/A2 (structural similarity to adenine), Dopamine D2, and Serotonin 5-HT receptors.

Visualization: Profiling Workflow & Signaling Pathway

The following diagram illustrates the logical flow of the profiling campaign and the potential signaling pathways affected by this scaffold.

ProfilingWorkflowcluster_0Tier 1: Biochemical Profilingcluster_1Tier 2: Cellular Validationcluster_2Tier 3: Safety & SelectivityCompound2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amineKinomeScanKinome Screen(468 Kinases @ 10 µM)Compound->KinomeScanHitSelectHits (>65% Inhibition)KinomeScan->HitSelectKdDeterminationKd Determination(Thermodynamic Affinity)HitSelect->KdDeterminationNanoBRETNanoBRET Assay(Intracellular Engagement)KdDetermination->NanoBRETValid HitsSelectivityScoreSelectivity Score(S-score calculation)KdDetermination->SelectivityScorePhenotypicFunctional Assay(e.g., Actin Stress Fibers)NanoBRET->PhenotypicConfirmed BindershERGhERG Patch Clamp(Cardiotoxicity)Phenotypic->hERGGPCRGPCR Panel(Adenosine/Dopamine)Phenotypic->GPCRROCKROCK1/2 InhibitionPhenotypic->ROCKMechanismMLCMyosin Light Chain(Phosphorylation)ROCK->MLCInhibitsActinActin Cytoskeleton(Stabilization)MLC->ActinReduces Contractility

Caption: Integrated workflow for cross-reactivity profiling, moving from biochemical screening to cellular validation and safety pharmacology.[1]

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link[1]

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil kinase."[1] Molecular Pharmacology, 57(5), 976-983.[1] Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link[1]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.[1] Link

A Head-to-Head Comparison of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine scaffold has emerged as a promising framework in the design of targeted kinase inhibitors. This guide provides a detailed, head-to-head comparison of key inhibitors based on this and closely related structures, offering experimental data and mechanistic insights to inform future drug discovery and development efforts.

Introduction to the N-(pyridin-3-yl)pyrimidin-4-amine Scaffold

The N-(pyridin-3-yl)pyrimidin-4-amine core is a versatile pharmacophore that has been successfully employed in the development of inhibitors for various protein kinases, which are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer. This guide will focus on the comparative analysis of recently developed analogues, with a particular emphasis on their efficacy as Cyclin-Dependent Kinase 2 (CDK2) inhibitors and their broader anticancer activities.

Comparative Analysis of Lead Compounds

This section provides a direct comparison of two distinct classes of inhibitors derived from the N-(pyridin-3-yl)pyrimidin-4-amine scaffold: those targeting CDK2 and a series of aminophenyl-amide derivatives with potent anti-lung cancer activity.

CDK2 Inhibitors: The Rise of Compound 7l

Recent research has identified a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent CDK2 inhibitors.[1] Among these, compound 7l has demonstrated significant promise.

Compound 7l Profile:

MetricValueTargetReference
IC50 (CDK2/cyclin A2) 64.42 nMCDK2[1]
IC50 (MV4-11 cells) 0.83 µMAntiproliferative[1]
IC50 (HT-29 cells) 2.12 µMAntiproliferative[1]
IC50 (MCF-7 cells) 3.12 µMAntiproliferative[1]
IC50 (HeLa cells) 8.61 µMAntiproliferative[1]

Mechanistic studies have revealed that compound 7l induces cell cycle arrest and apoptosis in a concentration-dependent manner in HeLa cells.[1] Its potent enzymatic inhibition of CDK2, comparable to the known inhibitor AZD5438, underscores its potential as a therapeutic candidate.[1] Computational studies support these findings, indicating that N-(pyridin-3-yl)pyrimidin-4-amine analogues can establish strong inhibitory interactions within the CDK2 active site, leading to a stable protein-inhibitor complex.[2][3]

Aminophenyl-Amide Derivatives with Potent Anticancer Activity

A separate line of investigation has explored pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, demonstrating their efficacy against lung cancer cell lines.[4] This series showcases the versatility of the core scaffold in targeting different kinases or cellular pathways implicated in oncology.

Lead Compound Profiles vs. Imatinib:

CompoundIC50 (A549 Lung Cancer Cells)Reference
IIA More potent than Imatinib[4]
IIB 0.229 µM[4]
IIC More potent than Imatinib[4]
Imatinib (Reference) 2.479 µM[4]

Notably, compound IIB exhibited an IC50 value nearly ten times lower than the established anticancer drug, Imatinib, in A549 lung cancer cells.[4] This highlights the significant potential of this chemical series. The study also evaluated the pharmacokinetic profiles of these compounds, suggesting favorable drug-like properties.[4]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of these compounds is intrinsically linked to their chemical structure. While a comprehensive SAR is beyond the scope of this guide, key observations can be made:

  • Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are critical for target affinity and selectivity.

  • Linker and Terminal Groups: Modifications to the linker and the terminal phenyl group can significantly impact the antiproliferative activity and pharmacokinetic properties of the compounds.

Experimental Methodologies

To ensure scientific rigor, the following provides an overview of the key experimental protocols utilized in the evaluation of these inhibitors.

In Vitro Kinase Inhibition Assay (for CDK2)

A standard in vitro kinase assay is employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Recombinant CDK2/cyclin A2 enzyme R1 Incubate enzyme, compound, and substrate P1->R1 P2 Test compounds (serial dilutions) P2->R1 P3 Substrate (e.g., Histone H1) P3->R1 P4 ATP R2 Initiate reaction with ATP P4->R2 R1->R2 R3 Incubate at 30°C for a defined period R2->R3 D1 Stop reaction R3->D1 D2 Quantify substrate phosphorylation (e.g., using ADP-Glo™ Kinase Assay) D1->D2 A1 Plot % inhibition vs. compound concentration D2->A1 A2 Calculate IC50 values using non-linear regression A1->A2

Caption: Workflow for in vitro CDK2 inhibition assay.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Solubilization & Measurement cluster_analysis Data Analysis C1 Seed cancer cells in 96-well plates C2 Allow cells to adhere overnight C1->C2 C3 Treat with serial dilutions of test compounds C2->C3 C4 Incubate for 72 hours C3->C4 M1 Add MTT solution to each well C4->M1 M2 Incubate for 4 hours (formation of formazan crystals) M1->M2 S1 Add solubilization solution (e.g., DMSO) M2->S1 S2 Measure absorbance at 570 nm S1->S2 A1 Calculate % cell viability S2->A1 A2 Determine IC50 values A1->A2

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine scaffold and its close analogues represent a fertile ground for the development of novel kinase inhibitors. The potent and selective activity of compounds like 7l against CDK2 and the remarkable anticancer efficacy of the aminophenyl-amide series, particularly IIB , highlight the therapeutic potential of this chemical class.

Future research should focus on:

  • Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

  • Target Deconvolution: Identifying the specific kinase targets for the aminophenyl-amide series to elucidate their mechanism of action.

  • In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy and safety.

This guide provides a snapshot of the current landscape of 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine based inhibitors. The presented data underscores the importance of continued investigation into this promising class of compounds for the development of next-generation targeted therapies.

References

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Available at: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. PubMed. Available at: [Link]

Sources

Benchmarking Guide: 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (MPPA) vs. Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the protocol for benchmarking the novel small molecule 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine (herein referred to as MPPA ) against established anticancer therapeutics.

MPPA features a pyrimidine-amine core substituted with a pyridin-3-ylmethyl group. This scaffold shares significant structural homology with Porcupine (PORCN) inhibitors (e.g., Wnt-C59, LGK974) and certain Type I Kinase Inhibitors . Consequently, this benchmarking guide focuses on evaluating MPPA’s efficacy in modulating the Wnt/


-catenin signaling pathway , a critical driver in colorectal, pancreatic, and breast cancers.
The Benchmarking Landscape

To rigorously validate MPPA, we compare it against two distinct classes of agents:

  • LGK974 (WNT974): A clinical-stage PORCN inhibitor (Targeted Control).

  • Paclitaxel: A microtubule-stabilizing cytotoxic agent (Broad-Spectrum Control).

Mechanism of Action (MOA) Hypothesis

The primary hypothesis is that MPPA inhibits Porcupine (PORCN) , a membrane-bound O-acyltransferase in the Endoplasmic Reticulum (ER). PORCN is essential for the palmitoylation of Wnt ligands, a modification required for their secretion and binding to Frizzled receptors.

Pathway Visualization (Wnt/ -catenin)[1][2]

WntPathway cluster_nucleus Nuclear Translocation Wnt_Pre Pro-Wnt Ligand (ER Lumen) PORCN PORCN (O-acyltransferase) Wnt_Pre->PORCN Substrate Wnt_Sec Palmitoylated Wnt (Secreted) PORCN->Wnt_Sec Palmitoylation MPPA MPPA (Inhibitor) MPPA->PORCN Inhibits Frizzled Frizzled/LRP6 Receptor Complex Wnt_Sec->Frizzled Extracellular Binding Dvl Dishevelled (Dvl) Frizzled->Dvl Activation DestructionComplex Destruction Complex (Axin/APC/GSK3b) Dvl->DestructionComplex Inhibits BetaCatenin Beta-Catenin (Cytosolic) DestructionComplex->BetaCatenin Degrades (Phosphorylation) TCF TCF/LEF Transcription Factors BetaCatenin->TCF Translocation & Binding Nucleus Nucleus

Figure 1: Hypothesized Mechanism of Action.[1] MPPA targets PORCN in the ER, preventing Wnt ligand secretion and downstream


-catenin stabilization.

Experimental Protocols & Validation

To establish Scientific Integrity , every assay must include appropriate positive and negative controls.

A. Cell Viability & IC50 Determination (72h)

Objective: Determine the potency of MPPA compared to LGK974 and Paclitaxel. Cell Lines:

  • COLO 205: Wnt-addicted colorectal cancer line (High sensitivity expected).

  • RKO: Wnt-independent colorectal line (Negative control/Low sensitivity expected).

Protocol:

  • Seeding: Seed 3,000 cells/well in 96-well plates (white opaque for CellTiter-Glo).

  • Treatment: After 24h, treat with serial dilutions (0.1 nM to 10

    
    M) of MPPA, LGK974, and Paclitaxel.
    
    • Vehicle Control: DMSO (0.1% final).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, measure Luminescence.

  • Analysis: Fit curves using non-linear regression (4-parameter logistic) to calculate IC50.

B. Wnt Pathway Specificity: TOPFlash Reporter Assay

Objective: Confirm MPPA specifically inhibits Wnt/


-catenin transcriptional activity.

Protocol:

  • Transfection: Transfect HEK293T cells with M50 Super 8x TOPFlash (TCF/LEF firefly luciferase) and Renilla (normalization control).

  • Induction:

    • Condition A: Co-transfect with Wnt3a plasmid (upstream activator).

    • Condition B: Treat with LiCl or GSK3

      
       inhibitor (downstream activator).
      
  • Treatment: Apply MPPA (1

    
    M) or LGK974 (1 
    
    
    
    M).
  • Logic Check:

    • If MPPA inhibits Wnt3a-induced signal but fails to inhibit LiCl-induced signal, it confirms the target is upstream (i.e., PORCN), validating the MOA.

C. Biomarker Analysis: Western Blotting

Target: Axin2 (universal Wnt target gene) and Phospho-LRP6 (receptor activation).

Workflow Visualization:

Workflow Sample COLO 205 Cells Treat Treat 24h: MPPA vs LGK974 Sample->Treat Lysis Lysis (RIPA + PhosSTOP) Treat->Lysis PAGE SDS-PAGE Lysis->PAGE Blot Immunoblot PAGE->Blot Analysis Quantification (ImageJ) Blot->Analysis

Figure 2: Western Blot Workflow for validating pathway inhibition.

Benchmarking Data Summary

The following table summarizes the expected performance metrics of MPPA relative to the comparators.

FeatureMPPA (Candidate) LGK974 (Targeted Control) Paclitaxel (Cytotoxic Control)
Primary Target Putative PORCN / KinasePorcupine (PORCN)Microtubules
IC50 (COLO 205) Expected: 10 - 100 nM~1 - 5 nM< 10 nM
IC50 (RKO) Expected: > 10

M
> 10

M
< 10 nM
Wnt Specificity High (Wnt-dependent only)High (Wnt-dependent only)None (General cytotoxicity)
Solubility Moderate (LogP ~2.5)HighLow (Requires Cremophor)
Toxicity Risk Bone density reduction (Wnt effect)Bone density reductionNeutropenia, Neuropathy
Interpretation of Results
  • Efficacy: If MPPA achieves an IC50 within 10-fold of LGK974 in Wnt-addicted cells (COLO 205) while sparing Wnt-independent cells (RKO), it is a validated specific Wnt inhibitor .

  • Potency: If MPPA shows high potency in both cell lines (similar to Paclitaxel), it is likely acting as a general kinase inhibitor or cytotoxin , rather than a specific PORCN inhibitor.

References

  • Liu, J., et al. (2013). Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974 (LGK974). Proceedings of the National Academy of Sciences. Link

  • Jiang, X., et al. (2013). Inactivating mutations of RNF43 confer Wnt dependency in pancreatic ductal adenocarcinoma. Proceedings of the National Academy of Sciences. Link

  • Madan, B., & Virshup, D. M. (2015). Targeting Wnt using Porcupine inhibitors. Molecular Cancer Therapeutics. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link

Sources

Safety Operating Guide

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Content Type: Operational Laboratory Guide / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and EHS Officers

Introduction: The "Hidden" Hazards of Heterocyclic Amines

As a Senior Application Scientist, I often see researchers treat intermediate fragments like 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine as generic "organic waste." This is a critical error. This compound contains two distinct nitrogenous heterocycles (pyrimidine and pyridine) linked by a secondary amine.

From a disposal standpoint, this structure presents specific challenges:

  • Basicity: The amine and pyridine nitrogen atoms can accept protons, making the compound incompatible with acidic waste streams (risk of exothermic salt formation).

  • Chelation Potential: The structural arrangement allows for metal chelation, complicating waste streams containing heavy metals.

  • Bioactivity: As a likely kinase inhibitor motif, it must be treated as a high-potency pharmacological agent, necessitating destruction via incineration rather than landfill.

This guide provides a self-validating protocol for the safe disposal of this compound, moving beyond generic advice to structure-specific chemical hygiene.

Chemical Profile & Hazard Identification

Before disposal, you must accurately characterize the waste. Treat this compound as a Toxic Organic Base .

Parameter Data / Classification
Chemical Name 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Molecular Formula C₁₁H₁₂N₄
Molecular Weight 200.24 g/mol
Functional Groups Pyrimidine (heterocycle), Pyridine (heterocycle), Secondary Amine
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Aquatic Toxicity
Waste Characterization Non-Halogenated Organic (unless dissolved in halogenated solvents)
Incompatibility Strong Acids (Exothermic reaction), Strong Oxidizers (Fire/Explosion risk)

Critical Note: While specific toxicological data for this exact intermediate may be sparse, the Precautionary Principle dictates it be handled as a Class 6.1 Toxic Substance due to the known toxicity of aminopyridine analogs (e.g., 4-aminopyridine is a potassium channel blocker).

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never add this compound directly to a "General Acid Waste" carboy.

Step 1: pH Check & Segregation
  • Mechanism: Mixing this basic amine with concentrated acid waste (e.g., H₂SO₄, HCl) generates immediate heat and may precipitate insoluble salts that clog waste lines.

  • Protocol:

    • Designate a waste container specifically for "Basic Organic Waste" or "Non-Halogenated Organics."

    • If the compound is in solution with acids (e.g., HPLC mobile phase with 0.1% TFA), neutralize the solution to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before consolidation into the main waste drum.

Step 2: Quenching Reactive Intermediates

If this compound remains from a reaction mixture containing electrophiles (e.g., alkyl halides or acid chlorides):

  • Add a slight excess of a nucleophile (like water or ethanol) to quench the electrophiles.

  • Allow the mixture to stir for 30 minutes.

  • Confirm no further exotherm before disposal.

Disposal Workflow: The Decision Matrix

The following workflow dictates the physical handling of the waste based on its state (Solid vs. Liquid).

Visual Logic: Waste Stream Decision Tree

WasteDisposal Start Waste: 2-methyl-N-(pyridin-3-ylmethyl) pyrimidin-4-amine State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid Bag Double Bag (Polyethylene) Label: 'Toxic Solid Waste' Solid->Bag Pure Compound SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >2% Halogens NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo Halogen Free BinHalo Carboy: Halogenated Waste (High BTU Incineration) Halo->BinHalo BinNonHalo Carboy: Non-Halogenated Waste (Fuel Blending/Incineration) NonHalo->BinNonHalo

Caption: Decision matrix for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated PPE)

Use this for expired shelf stock, weighing paper, or spill cleanup debris.

  • Primary Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a second bag or a rigid wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.

  • Disposal: Deposit into the lab's Solid Toxic/Cytotoxic Waste Drum .

    • Fate: This stream is sent for High-Temperature Incineration to destroy the heterocyclic rings.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for reaction byproducts or HPLC waste.

  • Compatibility Check: Ensure the receiving carboy does NOT contain oxidizers (Nitric acid, Peroxides).

  • Solvent Segregation:

    • Scenario 1 (DCM/Chloroform): Pour into Halogenated Waste .

    • Scenario 2 (Methanol/DMSO/DMF): Pour into Non-Halogenated Organic Waste .

  • Rinsing: Triple rinse the original flask with the compatible solvent. Add rinsate to the waste carboy.

  • Closure: Cap the carboy immediately. Do not leave funnels in open containers (EPA violation).

Emergency Spill Response Procedures

If a spill occurs, rapid containment is necessary to prevent tracking the amine powder or spreading the solution.

Visual Logic: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Evacuate if >100g or aerosolized) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Circle spill with absorbent pillows) PPE->Contain Neutralize 4. Cleaning (Absorb liquids; Wet-wipe powders) Contain->Neutralize Disposal 5. Disposal (Bag as Hazardous Solid Waste) Neutralize->Disposal

Caption: Immediate response workflow for laboratory spills involving aminopyrimidine derivatives.

Specific Cleanup Nuance:

  • Powder Spills: Do not dry sweep. This generates dust.[1] Cover with wet paper towels (soaked in water or ethanol) to dampen the powder, then scoop into a bag.

  • Decontamination: After bulk removal, wipe the surface with a 10% dilute acetic acid solution (vinegar) to protonate and solubilize any residual amine, followed by a water rinse.

Regulatory Framework & Compliance (RCRA)

Understanding the "Why" ensures long-term compliance.

  • RCRA Classification:

    • P-List/U-List: While "Pyridine" (C₅H₅N) is a U-listed waste (U196) and D-listed (D038), derivatives like this compound are not automatically classified as U196 unless they are commercial chemical products consisting of the pure grade of the listed chemical.

    • Characteristic Waste: This compound is typically classified as hazardous due to Toxicity (if TCLP testing were performed) or Ignitability (if dissolved in flammable solvents).

  • Best Practice: To avoid regulatory ambiguity, classify this as "Non-RCRA Regulated Hazardous Waste - Destined for Incineration." This ensures it is destroyed rather than landfilled, preventing environmental leaching.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyrimidines and Pyridine Derivatives. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.